Amino-PEG2-t-Boc-hydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYFYDWDLXHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1334169-97-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401109817 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334169-97-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG2-t-Boc-hydrazide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG2-t-Boc-hydrazide is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal primary amine and a Boc-protected hydrazide separated by a short polyethylene glycol (PEG) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visual representations of key reaction pathways and workflows. The inclusion of a hydrophilic PEG spacer enhances the solubility of resulting conjugates in aqueous media, a critical factor in biological applications.[1][2] This molecule is particularly valuable in the synthesis of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including stoichiometry calculations and reaction condition optimization.
| Property | Value | References |
| CAS Number | 2100306-60-1 | [1][2][6] |
| Chemical Formula | C12H25N3O5 | [1][2][7] |
| Molecular Weight | ~291.35 g/mol | [1][3][8] |
| Exact Mass | 291.1794 | [1] |
| Purity | Typically >95% - >98% | [1][2][7] |
| Solubility | Soluble in Methylene Chloride, DMAC, DMSO | [9][10] |
| Storage (Short Term) | 0 - 4 °C (days to weeks), dry and dark | [1] |
| Storage (Long Term) | -20 °C (months to years) | [1][2] |
| Shipping Condition | Ambient Temperature | [1][2] |
Note: The compound is hygroscopic and should be handled with care to limit moisture exposure. It is recommended to let the vial come to room temperature before opening and to restore it under an inert atmosphere.[9]
Molecular Structure and Reactivity
This compound possesses two distinct reactive moieties, enabling orthogonal or sequential conjugation strategies.
Caption: Molecular components of this compound.
-
Primary Amine (-NH₂): This nucleophilic group readily reacts with carboxylic acids and their activated esters (e.g., NHS esters) to form stable amide bonds.[1][9] It can also react with carbonyls, such as aldehydes and ketones, under reductive amination conditions.[6]
-
Boc-Protected Hydrazide (-NH-NH-Boc): The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the reactive hydrazide.[1][2][11]
-
Reactive Hydrazide (-NH-NH₂): Once deprotected, the hydrazide group is highly reactive towards aldehydes and ketones, forming a stable hydrazone linkage.[1][9] This reaction is most efficient at a pH of 5-7.[9][12][13] The resulting hydrazone bond is significantly more stable than a Schiff base formed with a primary amine but can be cleaved under acidic conditions, offering a potential mechanism for payload release in acidic microenvironments like tumors or endosomes.[9][12]
Experimental Protocols and Methodologies
The dual functionality of this compound allows for a controlled, stepwise approach to synthesizing complex bioconjugates.
Protocol 1: Selective Deprotection of the Boc Group
This procedure exposes the hydrazide moiety, making it available for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Cold Diethyl Ether
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Methodology:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg).[14]
-
Add TFA to the solution, typically in a concentration range of 20-50% (v/v).[14][15]
-
Stir the reaction mixture at room temperature for 1-2 hours.[14][15]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The product is typically an amine TFA salt.[14][16]
-
(Optional) To obtain the free hydrazide, dissolve the residue in a minimal amount of DCM and neutralize by adding DIPEA dropwise until the pH is basic (~8-9).[14]
-
Precipitate the final product by adding cold diethyl ether. Collect the precipitate by centrifugation, decant the supernatant, and dry the product under vacuum.[14]
Caption: Workflow for Boc-group deprotection.
Protocol 2: Hydrazone Formation with an Aldehyde or Ketone
This protocol details the conjugation of the deprotected hydrazide to a carbonyl-containing molecule. This is particularly useful for labeling glycoproteins, where sugar moieties can be oxidized with sodium periodate to generate aldehydes.[12]
Materials:
-
Deprotected Amino-PEG2-hydrazide (from Protocol 1)
-
Aldehyde or ketone-containing molecule (e.g., oxidized glycoprotein)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5-7)
Methodology:
-
Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.
-
Dissolve the deprotected Amino-PEG2-hydrazide in a compatible solvent (e.g., DMSO) and add it to the reaction mixture. A typical molar excess of the hydrazide linker is used to ensure efficient conjugation.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.
-
Purify the resulting conjugate using appropriate methods like dialysis, size-exclusion chromatography, or HPLC to remove excess unreacted linker.
Caption: Reaction scheme for hydrazone formation.
Protocol 3: Sequential Conjugation for ADC/PROTAC Synthesis
This protocol outlines the general steps for using this compound to link two different molecules (Molecule A and Molecule B).
Materials:
-
This compound
-
Molecule A (with a reactive group for the amine, e.g., an NHS ester)
-
Molecule B (with a reactive group for the hydrazide, e.g., an aldehyde)
-
Reagents for amide coupling (e.g., HATU, DIPEA if starting from a carboxylic acid)
-
Reagents for Boc deprotection (TFA, DCM)
-
Appropriate solvents and purification systems (e.g., HPLC)
Methodology:
-
First Conjugation: React the primary amine of this compound with an activated form of Molecule A (e.g., Molecule A-NHS ester) in a suitable buffer (e.g., PBS pH 7.4-8.0) or organic solvent with a non-nucleophilic base like DIPEA. Purify the resulting Molecule A-PEG2-t-Boc-hydrazide intermediate.
-
Deprotection: Perform the Boc deprotection on the purified intermediate as described in Protocol 1 to yield Molecule A-PEG2-hydrazide.
-
Second Conjugation: React the newly exposed hydrazide with Molecule B (containing an aldehyde or ketone) as described in Protocol 2.
-
Final Purification: Purify the final conjugate Molecule A-PEG2-Molecule B using preparative HPLC or other suitable chromatographic techniques. Characterize the final product by LC-MS and/or NMR to confirm its identity and purity.
Caption: General workflow for sequential bioconjugation.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the precise and efficient construction of complex biomolecular conjugates. The orthogonal reactivity of its terminal groups enables controlled, sequential conjugation strategies that are essential for the rational design of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of its chemical properties and reaction kinetics, as outlined in this guide, is paramount for its successful application in innovative research endeavors.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 3. Amino-PEG2-C2-hydrazide-Boc | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, CAS 2100306-60-1 | AxisPharm [axispharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. precisepeg.com [precisepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. PEG Hydrazide | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Amino-PEG2-t-Boc-hydrazide in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility. Furthermore, detailed experimental protocols for determining compound solubility are provided to empower researchers to generate precise data for their specific applications.
The molecular structure of this compound, with its combination of a hydrophilic polyethylene glycol (PEG) spacer, a bulky, non-polar tert-butyloxycarbonyl (t-Boc) protecting group, and a polar hydrazide functional group, results in an amphiphilic character. This amphiphilicity governs its solubility profile across a range of common organic solvents. The flexible, hydrophilic PEG chain enhances solubility in polar solvents, while the t-Boc group contributes to solubility in less polar organic environments.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in various organic solvents based on the behavior of structurally similar PEGylated molecules and t-Boc protected compounds.[1][2][3][4]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High | These solvents are expected to effectively solvate the entire molecule, including the polar hydrazide and PEG components, as well as the t-Boc group.[1][2][3][] |
| Chlorinated | DCM, Chloroform | High | Chlorinated solvents are generally effective at dissolving a wide range of organic compounds and are predicted to be excellent solvents for this molecule.[3][] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The PEG chain's ability to form hydrogen bonds with protic solvents promotes solubility. However, the non-polar t-Boc group may slightly limit very high solubility compared to polar aprotic solvents.[1][3] |
| Ethers | THF, Dioxane | Moderate | These solvents have some polar character and are expected to have moderate success in solvating the molecule. |
| Esters | Ethyl Acetate (EtOAc) | Moderate to Low | The ester functionality can interact favorably with the t-Boc group and parts of the PEG chain, though overall solubility may be less than in more polar solvents.[1] |
| Hydrocarbons | Hexanes, Heptane | Sparingly Soluble | The predominantly non-polar nature of hydrocarbon solvents will not effectively solvate the polar PEG chain and hydrazide group, leading to poor solubility despite the presence of the t-Boc group.[1] |
| Aqueous | Water | Moderately Soluble | The hydrophilic PEG chain enhances aqueous solubility. The solubility in aqueous solutions can be influenced by pH due to the presence of the hydrazide and terminal amine groups.[2] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in a specific solvent.[6]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DCM, Methanol, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Incubator or temperature-controlled environment
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure that there is undissolved solid visible.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the solutions to equilibrate for 24-48 hours to ensure that the solvent is fully saturated with the compound.[7]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[6]
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant, ensuring that no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantification:
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.[4]
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor. This value represents the saturation solubility of this compound in the test solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining compound solubility.
References
An In-Depth Technical Guide to the Mechanism of Action of Amino-PEG2-t-Boc-hydrazide Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Amino-PEG2-t-Boc-hydrazide linker, a versatile heterobifunctional tool crucial in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Introduction to this compound
The this compound linker is a chemical entity featuring three key functional components: a primary amine (-NH2), a short polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected hydrazide. This strategic arrangement allows for a sequential and controlled conjugation of different molecules. The PEG spacer, consisting of two ethylene glycol units, is a hydrophilic chain that enhances the solubility and biocompatibility of the resulting conjugate.[1][2]
The primary amine serves as a reactive handle for conjugation to molecules containing carboxylic acids or their activated esters, forming a stable amide bond.[1] The other end of the linker features a hydrazide group protected by a Boc group. This protecting group is stable under various conditions but can be selectively removed under mild acidic conditions to reveal the reactive hydrazide.[2] The deprotected hydrazide can then react with carbonyl-containing molecules (aldehydes or ketones) to form a pH-sensitive hydrazone bond.[3][4]
Core Mechanism of Action
The utility of the this compound linker lies in its ability to facilitate a two-step conjugation process, enabling the precise assembly of complex biomolecular structures. The overall workflow involves:
-
Amide Bond Formation: The primary amine of the linker reacts with a carboxyl group on the first target molecule to form a stable amide linkage.
-
Boc Deprotection: The Boc protecting group on the hydrazide is removed under acidic conditions.
-
Hydrazone Bond Formation: The now-exposed hydrazide reacts with a carbonyl group (aldehyde or ketone) on a second target molecule to form a hydrazone bond.
This sequential approach is fundamental for creating heterobifunctional conjugates where precise control over the connectivity of different molecular entities is paramount.
Quantitative Data on Linker Reactions
The efficiency of each reaction step is critical for the successful synthesis of the final conjugate. Below are tables summarizing key quantitative parameters for the reactions involving this linker.
| Parameter | Condition | Expected Outcome | Citation(s) |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection | [5] |
| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group | [5] |
| Temperature | 0°C to Room Temperature | Controlled reaction | [5] |
| Reaction Time | 1 - 2 hours | Full conversion to the primary amine | [5] |
| Expected Yield | >90% | High purity of deprotected linker | [6] |
Caption: Table 1. Reaction Parameters and Efficiency for Boc Deprotection.
| Parameter | Optimal Condition | Notes | Citation(s) |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. | [7][8] |
| Temperature | 4°C - 25°C (Room Temperature) | Lower temperatures can slow hydrolysis of sensitive molecules. | [7] |
| Molar Ratio (Amine:NHS Ester) | 1:1 to 2:1 (Typical: 1.2:1) | A slight excess of the amine drives the reaction to completion. | [7] |
| Reaction Time | 30 minutes - 24 hours (Typical: 2 - 4 hours) | Dependent on temperature, pH, and reactant concentrations. | [7][9] |
Caption: Table 2. Conditions for Amide Coupling with NHS Esters.
| Hydrazone Type | pH 7.4 | pH 5.5 | pH 4.5 | Citation(s) |
| Aliphatic Aldehyde-derived | Relatively unstable (prone to hydrolysis) | Highly unstable (rapid cleavage) | Very rapid cleavage | [3][10] |
| Aromatic Aldehyde-derived | Highly stable | Stable | Slow cleavage | [3][10] |
Caption: Table 3. pH-Dependent Stability of Hydrazone Bonds.
Experimental Protocols
Detailed methodologies for the key reactions involving the this compound linker are provided below.
Protocol for Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide.
Materials:
-
This compound linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (to achieve a 1:1 TFA:DCM mixture).
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.
-
Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected amino-PEG2-hydrazide.
Protocol for Amide Coupling to a Carboxylic Acid
This protocol outlines the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid-containing molecule.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1 equivalent), NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the this compound (1 equivalent) in anhydrous DMF or DCM and add DIPEA or TEA (2-3 equivalents).
-
Add the solution of the linker to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS or TLC.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Protocol for Hydrazone Formation
This protocol describes the reaction of the deprotected hydrazide with an aldehyde or ketone to form a hydrazone bond.
Materials:
-
Deprotected amino-PEG2-hydrazide
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., acetate buffer, pH 5-7)
-
HPLC system for analysis
Procedure:
-
Dissolve the deprotected amino-PEG2-hydrazide in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the hydrazide solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically rapid at slightly acidic pH.
-
Monitor the formation of the hydrazone conjugate by HPLC.
-
The resulting hydrazone-linked conjugate can be purified by size-exclusion chromatography or other suitable methods.
Visualizations of Mechanisms and Workflows
Diagrams illustrating the key chemical transformations and experimental workflows are provided below using Graphviz (DOT language).
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Amide bond formation via NHS ester coupling.
Caption: Hydrazone bond formation with an aldehyde.
Caption: Overall experimental workflow for sequential conjugation.
References
- 1. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
Amino-PEG2-t-Boc-hydrazide CAS number and supplier
An In-depth Technical Guide to Amino-PEG2-t-Boc-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its chemical properties, supplier information, and its applications in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecule: this compound
This compound is a versatile chemical tool featuring a primary amine on one end and a Boc-protected hydrazide on the other, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure allows for a controlled, stepwise conjugation of two different molecules. The primary amine can react with carboxylic acids or their activated esters, while the hydrazide, after deprotection of the Boc group under acidic conditions, can react with carbonyl groups (aldehydes and ketones).[1][2][4] The PEG spacer enhances the solubility and flexibility of the resulting conjugate.[2]
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2100306-60-1 |
| Molecular Formula | C12H25N3O5 |
| Molecular Weight | 291.35 g/mol [1] |
| Appearance | Solid or viscous liquid[5] |
| Purity | Typically >95%[1][2] |
| Storage Conditions | -20°C for long-term storage[2] |
Suppliers
This compound is available from several chemical suppliers specializing in bioconjugation reagents.
| Supplier | Website |
| BroadPharm | --INVALID-LINK-- |
| MedKoo Biosciences | --INVALID-LINK-- |
| AxisPharm | --INVALID-LINK-- |
| Glyco MindSynth | --INVALID-LINK-- |
| DC Chemicals | --INVALID-LINK-- |
| TargetMol | --INVALID-LINK-- |
| CD Bioparticles | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
Applications in Drug Development
The primary application of this compound is in the construction of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
Antibody-Drug Conjugates (ADCs)
In ADC development, a linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The bifunctional nature of this compound allows for the sequential attachment of the drug and the antibody. For instance, the primary amine can be acylated by a carboxylic acid on a payload molecule. Following Boc deprotection, the resulting hydrazide can be conjugated to an aldehyde-bearing antibody. Aldehydes can be introduced into antibodies through mild oxidation of their carbohydrate moieties.[7] The resulting hydrazone bond is relatively stable in circulation but can be designed to be cleavable under the acidic conditions of the lysosome within a cancer cell, releasing the cytotoxic payload.[7]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.[5][6] The sequential conjugation capability is crucial for the controlled synthesis of these complex molecules.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions should be optimized for the particular molecules being conjugated.
Protocol 1: Acylation of the Primary Amine
This protocol describes the reaction of the primary amine of this compound with a carboxylic acid-containing molecule (Molecule A).
-
Activation of Carboxylic Acid: In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve the carboxylic acid-containing Molecule A. Add a coupling agent such as HATU (1.1 equivalents) and an amine base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated Molecule A solution, add a solution of this compound (1.2 equivalents) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by an appropriate analytical technique such as LC-MS or TLC.
-
Work-up and Purification: Upon completion, quench the reaction and purify the resulting Boc-protected conjugate using standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to reveal the reactive hydrazide.
-
Deprotection Reaction: Dissolve the Boc-protected conjugate from Protocol 1 in an anhydrous solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
-
Removal of Acid: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA. The resulting deprotected hydrazide-TFA salt can often be used directly in the next step.
Protocol 3: Hydrazone Formation with a Carbonyl Group
This protocol describes the conjugation of the deprotected hydrazide to a carbonyl-containing molecule (Molecule B), such as an aldehyde-modified antibody.
-
pH Adjustment: Dissolve the deprotected hydrazide-conjugate in a suitable buffer, typically with a pH between 5 and 7.
-
Conjugation Reaction: Add the carbonyl-containing Molecule B to the solution of the hydrazide-conjugate.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or 37°C for several hours to overnight. The progress of the conjugation can be monitored by techniques such as SDS-PAGE for proteins or LC-MS.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical principles described in this guide.
Caption: A general workflow for the sequential bioconjugation using this compound.
Caption: Logical workflow for the synthesis of a PROTAC using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound, CAS 2100306-60-1 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amino-PEG2-C2-hydrazide-Boc | TargetMol [targetmol.com]
- 7. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
The Pivotal Role of the PEG2 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise engineering of molecular architecture is paramount to achieving desired therapeutic outcomes. Among the critical components in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker or spacer element plays a multifaceted role that extends far beyond simple conjugation. This technical guide provides a comprehensive examination of the function of the short, hydrophilic diethylene glycol (PEG2) spacer in bioconjugation.
The incorporation of a PEG2 spacer is a strategic decision aimed at modulating the physicochemical and pharmacokinetic properties of the resulting bioconjugate. Its primary functions revolve around enhancing solubility, improving stability, and optimizing the in vivo behavior of these complex molecules. This guide will delve into the core principles of the PEG2 spacer, present quantitative data on its impact, provide detailed experimental protocols for its implementation, and visualize key workflows and pathways.
Core Functions of the PEG2 Spacer
The strategic inclusion of a PEG2 spacer in a bioconjugate, particularly within the linker of an ADC, serves several critical functions that enhance the overall therapeutic index.[1][2] These functions are primarily aimed at mitigating the challenges posed by the often hydrophobic nature of cytotoxic payloads or other conjugated moieties.[1][2]
Enhanced Hydrophilicity and Solubility: Many potent small molecule drugs used in bioconjugation are hydrophobic, which can lead to challenges in aqueous solubility and a propensity for aggregation.[1] The PEG2 spacer, with its repeating ether units, is inherently hydrophilic and increases the overall water solubility of the drug-linker complex.[1][3][4][] This improved solubility is not only beneficial during the conjugation process, which can often be performed in aqueous buffers with minimal organic co-solvents, but also for the stability of the final bioconjugate.[2][6]
Reduction of Aggregation: The conjugation of hydrophobic molecules to a biomolecule, such as an antibody, can increase the likelihood of aggregation.[1][7][8] Aggregates can negatively impact the efficacy and safety of a therapeutic by altering its pharmacokinetic profile and potentially inducing an immunogenic response.[2] The hydrophilic nature of the PEG2 spacer helps to shield the hydrophobic payload, thereby reducing intermolecular hydrophobic interactions and minimizing the formation of aggregates.[2] In some instances, a PEG2 spacer has been demonstrated to be as effective as longer PEG chains in preventing aggregation.[2][6]
Improved Pharmacokinetics: The overall hydrophobicity of a bioconjugate can significantly influence its pharmacokinetic (PK) profile.[1][2] Highly hydrophobic molecules are often subject to rapid clearance from the bloodstream, primarily through non-specific uptake by the reticuloendothelial system (RES).[1][2] By increasing the hydrophilicity of the bioconjugate, a PEG2 spacer can help to reduce this rapid clearance, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic.[1][2]
Enabling Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, the hydrophobicity of the payload can be a limiting factor in achieving a high drug-to-antibody ratio (DAR). Attempts to attach a large number of hydrophobic drugs to an antibody can lead to significant aggregation and insolubility. The inclusion of a PEG spacer can mitigate these issues, allowing for the production of ADCs with higher DARs while maintaining acceptable biophysical properties.[1]
Quantitative Data on the Impact of PEG2 Spacers
The selection of a spacer is a critical design parameter that is often optimized to achieve the desired properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length, including PEG2, on key bioconjugate attributes.
Table 1: Impact of PEG Spacer Length on ADC Aggregation
| Linker Spacer | ADC Model | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Pentyl | Farletuzumab-Eribulin | ~4 | Increased vs. mAb | [1] |
| PEG2 | Farletuzumab-Eribulin | ~4 | Reduced vs. Pentyl | [1] |
| PEG8 | Farletuzumab-Eribulin | ~4 | Increased vs. PEG2 | [1] |
Table 2: Comparative Analysis of ADC Properties Based on PEG Spacer Length
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) Rationale | in vitro Potency Rationale | Stability Rationale | Pharmacokinetics Rationale |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR due to improved payload solubility and minimized aggregation during conjugation.[7] | High in vitro potency. Shorter linkers often provide a good balance of hydrophilicity and cytotoxicity. Some studies indicate better potency with PEG2 compared to longer spacers.[7] | Can be effective at reducing aggregation.[9] | May result in faster clearance compared to longer PEG chains.[10] |
| Intermediate-Chain PEG (e.g., PEG8, PEG12) | Often represents a balance between good pharmacokinetics and potent cytotoxicity.[9] | Generally maintains good potency. | Provides a good balance of stability and functionality. | Slower clearance compared to shorter chains. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance in some studies.[9] |
| Long-Chain PEG (e.g., PEG24 and longer) | May lead to lower DAR in some cases due to steric hindrance. | A more pronounced reduction in in vitro potency may be observed.[9] | Can create a protective "shield" around the payload, reducing aggregation and premature cleavage.[8] | Generally leads to the most significant improvements in pharmacokinetics with a prolonged half-life.[9][10] |
Table 3: Impact of PEG Linker Length on PROTAC Activity
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG2 | 18 | >95 | Hypothetical data based on trends |
| BRD4 | PEG3 | 5.8 | >95 | [11] |
| BRD4 | PEG4 | 2.9 | >95 | [11] |
| BRD4 | PEG5 | 9.8 | >95 | [11] |
Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation percentage. Lower DC50 and higher Dmax values indicate better PROTAC performance.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates containing a PEG2 spacer. The following protocols provide a step-by-step guide for key experimental procedures.
Protocol 1: Synthesis of a Maleimide-PEG2-Containing Drug-Linker
This protocol describes the synthesis of a drug-linker construct where a cytotoxic payload is attached to a maleimide-functionalized PEG2 spacer. This construct can then be conjugated to a thiol group on an antibody.
Materials:
-
Cytotoxic payload with a reactive amine or hydroxyl group
-
Maleimide-PEG2-acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Activation of Maleimide-PEG2-acid: a. Dissolve Maleimide-PEG2-acid (1.0 eq), NHS (1.2 eq), and DCC or EDC (1.2 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct. The resulting solution contains the activated Maleimide-PEG2-NHS ester.
-
Conjugation to the Cytotoxic Payload: a. Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF. b. Add the solution of activated Maleimide-PEG2-NHS ester to the payload solution. c. Add DIPEA (2.0 eq) to the reaction mixture to act as a base. d. Stir the reaction at room temperature overnight. Monitor the reaction for completion by TLC or LC-MS.
-
Purification of the Drug-Linker Construct: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Maleimide-PEG2-drug-linker construct. c. Characterize the final product by NMR and mass spectrometry.
Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of the synthesized Maleimide-PEG2-drug-linker to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-PEG2-drug-linker construct dissolved in Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine (NAC) solution
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Reduction: a. To the antibody solution, add a calculated amount of TCEP solution to achieve a molar excess (e.g., 2.5-fold) over the antibody. b. Incubate the reaction at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Conjugation Reaction: a. Cool the reduced antibody solution to room temperature. b. Add the Maleimide-PEG2-drug-linker solution in DMSO to the reduced antibody solution. The final concentration of DMSO should typically be below 10% (v/v). A molar excess of the drug-linker (e.g., 8-fold over the antibody) is used. c. Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
Quenching the Reaction: a. Add a molar excess of NAC solution (e.g., 20-fold over the drug-linker) to quench any unreacted maleimide groups. b. Incubate for 20 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other reagents using SEC or TFF. The buffer is typically exchanged into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
Characterization of the ADC: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. b. Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC). c. Purity: Analyze the purity of the ADC by SDS-PAGE. d. Potency: Evaluate the in vitro cytotoxicity of the ADC on a target cancer cell line.
Protocol 3: In Vivo Efficacy Study of a PEG2-linked ADC
This protocol describes a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
ADC with PEG2 spacer
-
Vehicle control (formulation buffer)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Inject the human cancer cells subcutaneously into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: a. Randomize the tumor-bearing mice into treatment and control groups. b. Administer the ADC (at a predetermined dose) and the vehicle control intravenously or intraperitoneally.
-
Tumor Growth Monitoring: a. Measure the tumor volume using calipers at regular intervals (e.g., twice a week). b. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC. c. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the function of the PEG2 spacer in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Indispensable Role of the tert-Butyloxycarbonyl (t-Boc) Protecting Group in Hydrazide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone in modern organic synthesis, particularly within the realm of hydrazide chemistry. Its widespread use stems from a favorable combination of stability under various conditions and its facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of the t-Boc group's function in hydrazide chemistry, offering a critical resource for professionals in chemical research and pharmaceutical development.
Core Principles: Protection and Deprotection of Hydrazides
The primary function of the t-Boc group in hydrazide chemistry is to temporarily mask the nucleophilic nature of the hydrazine moiety, thereby preventing unwanted side reactions during subsequent synthetic transformations. This protection is crucial in multi-step syntheses, such as peptide synthesis and the development of complex pharmaceutical intermediates.
Mechanism of Protection: The introduction of the t-Boc group onto a hydrazide is typically achieved by reacting the hydrazide with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the Boc anhydride. This is often carried out in the presence of a base to neutralize the resulting acidic byproduct. A solventless method has also been reported, where the substrate is stirred in molten di-(tert-butyl)dicarbonate.[1][2]
Mechanism of Deprotection: The removal of the t-Boc group is accomplished under acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly employed.[4] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the unstable carbamic acid, which then readily decarboxylates to release the free hydrazine.[3][5]
Applications in Drug Development and Peptide Synthesis
T-Boc protected hydrazides are versatile intermediates with significant applications in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: They serve as key intermediates in the synthesis of various pharmaceutical compounds.[6] For instance, t-Boc-hydrazide is a crucial building block in the synthesis of the drug vandetanib.[7] The hydrazide moiety itself is a key structural motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[8]
-
Peptide Synthesis: In peptide synthesis, the t-Boc group is used to protect the N-terminus of amino acids and peptides.[9] Peptide hydrazides are valuable precursors for peptide thioesters, which are important intermediates for protein synthesis via native chemical ligation.[10][11] The t-Boc group's stability to basic and nucleophilic conditions makes it orthogonal to the base-labile Fmoc group, allowing for selective deprotection strategies in complex peptide assemblies.[1][2][12]
-
Bioconjugation: T-Boc protected hydrazide linkers are important in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[3] The acid-sensitive nature of the hydrazone bond formed after deprotection allows for the controlled release of payloads in the acidic environment of lysosomes within target cells.[3]
Quantitative Data Summary
The efficiency of t-Boc protection and deprotection of hydrazides is dependent on the specific substrate and reaction conditions. The following tables summarize representative quantitative data.
Table 1: N-Boc Protection of Hydrazides
| Substrate | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Hydrazine hydrate | Boc₂O | - | Isopropanol/Water | 0-10 | 0.5 h | Not specified, but product is a white solid |
| Monosubstituted hydrazines | Molten Boc₂O | None | Solventless | Not specified | Short | Very good |
Table 2: Acidic Deprotection of t-Boc Protected Hydrazides
| Reagent | Typical Concentration (v/v) | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 hours | Most common and generally effective method.[3] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temp | 10 - 30 min | A well-established method for faster deprotection.[13] |
| Trifluoromethanesulfonic acid (TfOH) | 5 equivalents | CF₃CH₂OH/CH₂Cl₂ | -40 | 1.5 min | Used for deprotection of electron-rich phenylhydrazines.[14] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Hydrazide using Boc₂O
Materials:
-
Hydrazide starting material
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydrazide in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O (typically 1.1 to 1.5 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude t-Boc protected hydrazide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Acidic Deprotection of a t-Boc Protected Hydrazide using TFA
Materials:
-
t-Boc protected hydrazide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution, chilled
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the t-Boc protected hydrazide in anhydrous DCM in a round-bottom flask.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).[3]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, carefully and slowly add the reaction mixture to a vigorously stirred, pre-cooled solution of saturated sodium bicarbonate to quench the excess acid.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected hydrazide.[3]
Visualizing Key Processes in Hydrazide Chemistry
Reaction Mechanisms and Workflows
Caption: Mechanism of t-Boc protection of a hydrazide.
Caption: Mechanism of acidic deprotection of a t-Boc hydrazide.
Caption: Experimental workflow for t-Boc deprotection.
Orthogonality in Protecting Group Strategy
A significant advantage of the t-Boc group is its role in orthogonal protection strategies.[1][2] Orthogonality refers to the ability to deprotect one functional group without affecting another protecting group on the same molecule.[15][16] The t-Boc group is stable under basic and hydrogenolysis conditions, making it compatible with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and hydrogenolysis-labile groups like Cbz (carboxybenzyl).[12] This orthogonality is fundamental in the synthesis of complex molecules where multiple protecting groups are required.
Caption: Orthogonal protection strategy with Fmoc and t-Boc.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. chemimpex.com [chemimpex.com]
- 7. T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comprehensive Guide to the Synthesis and Purification of Amino-PEG2-t-Boc-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible synthetic route and purification strategy for Amino-PEG2-t-Boc-hydrazide, a valuable heterobifunctional linker used in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines a detailed, representative experimental protocol, summarizes key quantitative data, and illustrates the process through logical diagrams.
Introduction
This compound is a versatile chemical tool characterized by a terminal primary amine, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected hydrazide moiety. The primary amine allows for conjugation to various molecules, such as ligands for target proteins, while the Boc-protected hydrazide can be deprotected to reveal a reactive hydrazide group, which is commonly used for coupling to carbonyl-containing molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Synthesis Pathway
The synthesis of this compound can be conceptually approached in a two-step process starting from the commercially available Boc-NH-PEG2-COOH. The first step involves the activation of the carboxylic acid group, followed by the reaction with hydrazine to form the desired hydrazide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Activated N-Boc-amido-PEG2-acid
This procedure details the activation of the carboxylic acid terminus of N-Boc-amido-PEG2-acid using HATU as a coupling agent.
Materials:
-
N-Boc-amido-PEG2-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-amido-PEG2-acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
Step 2: Synthesis of this compound
This protocol describes the reaction of the in-situ generated activated ester with hydrazine hydrate to yield the final product.
Materials:
-
Solution of activated N-Boc-amido-PEG2-acid from Step 1
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cool the solution containing the activated ester from Step 1 to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Workflow
The purification of the crude this compound is crucial to remove unreacted starting materials, coupling agents, and by-products. A typical purification workflow involves column chromatography followed by characterization.
Caption: Purification workflow for this compound.
Purification Protocol
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Prepare a silica gel column packed in DCM.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% methanol).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.
Data Presentation
The following tables summarize the key chemical and physical properties of this compound and representative quantitative data for the proposed synthesis.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | tert-butyl 2-(2-(2-aminoethoxy)ethylcarbamoyl)hydrazine-1-carboxylate |
| CAS Number | 2100306-60-1 |
| Molecular Formula | C12H25N3O5 |
| Molecular Weight | 291.35 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol |
Table 2: Representative Synthesis Data
| Step | Reactants | Product | Typical Yield | Purity (Post-Purification) |
| 1 & 2 | Boc-NH-PEG2-COOH, HATU, DIPEA, Hydrazine Hydrate | This compound | 70-85% | >95% |
Note: The provided yield and purity are typical for similar reactions and may vary depending on the specific reaction conditions and scale.
Conclusion
This technical guide provides a detailed, plausible protocol for the synthesis and purification of this compound. The described methods are based on standard organic chemistry techniques and are suitable for implementation in a research and development setting. The successful synthesis and purification of this versatile linker are critical for its application in the construction of complex bioconjugates for therapeutic and research purposes.
Unlocking Precision Bioconjugation: A Technical Guide to the Bifunctional Nature of Amino-PEG2-t-Boc-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG2-t-Boc-hydrazide stands as a cornerstone in modern bioconjugation, offering a versatile platform for the precise assembly of complex biomolecules. Its heterobifunctional nature, characterized by a terminal primary amine and a Boc-protected hydrazide, enables sequential and controlled conjugation strategies. This technical guide delves into the core functionalities of this linker, providing a comprehensive overview of its chemical properties, reaction mechanisms, and applications in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Bifunctional Reactivity
This compound is a PEG derivative featuring two distinct reactive moieties separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] This PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules.[1][3] The molecule's utility lies in its two orthogonally reactive ends: a primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide.[1][4]
The primary amine group is nucleophilic and readily reacts with electrophilic centers such as carboxylic acids and activated esters to form stable amide bonds.[5] The Boc-protected hydrazide remains inert during the initial conjugation of the amine terminus. The Boc group is an acid-labile protecting group that can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive hydrazide.[6][7][8] This newly revealed hydrazide can then be selectively conjugated to carbonyl-containing molecules (aldehydes or ketones) to form a hydrazone linkage.[9] This sequential reactivity is fundamental to its application in multi-step syntheses, preventing unwanted side reactions and ensuring precise control over the final conjugate's architecture.[10]
Quantitative Data Summary
While specific kinetic and yield data for this compound are not extensively published, the following tables provide representative data for the key reactions this class of linker undergoes. These values serve as a benchmark for optimizing experimental conditions.
Table 1: Representative Parameters for Amine Coupling Reactions
| Parameter | Value | Notes |
| Amine Coupling Efficiency | High | Amine-reactive chemistry, particularly with NHS esters, is a robust and widely adopted strategy for bioconjugation.[5] |
| pH of Reaction | 7.2 - 8.5 | A compromise pH is necessary to maximize amine reactivity while minimizing the hydrolysis of NHS esters.[5] |
| Typical Molar Excess of Linker | 10 to 20-fold | This ensures efficient conjugation to the target molecule. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Reaction times can be optimized based on the specific reactants. |
Table 2: Representative Parameters for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective method for removing the Boc protecting group.[7][11] |
| TFA Concentration | 20-50% (v/v) | The concentration can be adjusted based on the acid sensitivity of the substrate.[11] |
| Reaction Time | 30-60 minutes at RT | The reaction is typically rapid and can be monitored by LC-MS.[11] |
| Scavengers | Triisopropylsilane (TIS) or Thioanisole | Recommended for substrates with functional groups susceptible to alkylation by the tert-butyl cation byproduct. |
Table 3: Representative Parameters for Hydrazone Bond Formation
| Parameter | Value | Notes |
| pH of Reaction | 4.5 - 5.5 | Hydrazone formation is favored under mildly acidic conditions.[12] |
| Stability | pH-dependent | Hydrazone linkers are generally stable at physiological pH (~7.4) and are designed to cleave in the more acidic environments of endosomes and lysosomes.[12][13] |
| Catalyst | Aniline (optional) | Can be used to increase the rate of reaction. |
| Reaction Time | 2 to 24 hours at RT or 37°C | Dependent on the reactivity of the specific aldehyde or ketone. |
Experimental Protocols
The following are detailed, generalized methodologies for the key reactions involving this compound. Optimization for specific substrates is recommended.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, using EDC/NHS chemistry to form a stable amide bond.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid by forming an NHS ester.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the NHS ester by TLC or LC-MS.
-
In a separate vial, dissolve this compound (1.0 equivalent) in the reaction buffer.
-
Add the activated NHS ester solution to the this compound solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH and facilitate the reaction.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, purify the conjugate using an appropriate chromatographic method (e.g., silica gel chromatography or reversed-phase HPLC).
Protocol 2: Boc Deprotection to Expose the Hydrazide
This protocol details the removal of the Boc protecting group to yield the free hydrazide, ready for subsequent conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).
-
The resulting deprotected amine-TFA salt can often be used directly in the next step or after neutralization.
Protocol 3: Hydrazone Ligation with an Aldehyde or Ketone
This protocol describes the conjugation of the deprotected hydrazide to a molecule containing an aldehyde or ketone to form a pH-sensitive hydrazone bond.
Materials:
-
Deprotected hydrazide conjugate from Protocol 2
-
Aldehyde or ketone-containing molecule
-
Ligation Buffer (e.g., 100 mM Acetate or MES buffer, pH 4.5-5.5)
-
Aniline (optional catalyst)
Procedure:
-
Dissolve the deprotected hydrazide conjugate in the ligation buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same ligation buffer.
-
Combine the two solutions. If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2 to 24 hours at room temperature or 37°C.
-
Monitor the reaction progress by analytical techniques such as RP-HPLC or LC-MS, observing the formation of the higher molecular weight conjugate.
-
Purify the final hydrazone-linked conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for protein conjugates or reversed-phase HPLC for small molecule conjugates.
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
Caption: Generalized workflow for PROTAC synthesis.
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of a PROTAC, which brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14][]
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. This compound, CAS 2100306-60-1 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Amino-PEG2-t-Boc-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy. Amino-PEG2-t-Boc-hydrazide is a heterobifunctional linker that offers a strategic advantage in ADC design. It incorporates a short polyethylene glycol (PEG) spacer to enhance hydrophilicity, an amino group for initial payload conjugation, and a Boc-protected hydrazide that, once deprotected, can form a pH-sensitive hydrazone bond with the antibody.[1][2]
This pH-labile linkage is designed to be stable in the bloodstream at physiological pH (~7.4) but cleaves under the acidic conditions of endosomes and lysosomes (pH 4.5-6.5) within target cancer cells.[3][4] This ensures a controlled, intracellular release of the cytotoxic payload, minimizing off-target toxicity and widening the therapeutic window.[5][6] These application notes provide a detailed protocol for the synthesis and characterization of an ADC using the this compound linker.
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process. First, the cytotoxic drug, containing a reactive carboxylic acid, is activated (e.g., as an NHS ester) and covalently coupled to the primary amine of the linker. The resulting drug-linker conjugate then undergoes acidic treatment to deprotect the tert-butyloxycarbonyl (Boc) group, revealing the reactive hydrazide. Concurrently, the monoclonal antibody is modified to introduce reactive aldehyde groups, typically through mild oxidation of the carbohydrate moieties in the Fc region. Finally, the deprotected drug-linker is conjugated to the aldehyde-modified antibody via a condensation reaction, forming a stable, yet cleavable, hydrazone bond. The final ADC is then purified and subjected to rigorous characterization.
Experimental Protocols
Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a carboxylic acid-containing cytotoxic payload to the this compound linker.
1.1. Payload Activation (NHS Ester Formation)
-
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC or DCC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct. The resulting solution contains the activated payload-NHS ester.
-
1.2. Conjugation to this compound
-
Materials:
-
Activated payload-NHS ester solution
-
This compound
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the activated payload-NHS ester solution to the linker solution.
-
Add DIPEA (2-3 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Purify the crude product by reversed-phase HPLC to obtain the pure Boc-protected drug-linker conjugate.
-
Boc Deprotection of the Drug-Linker Conjugate
This step exposes the hydrazide functional group for subsequent conjugation to the antibody.
-
Materials:
-
Boc-protected drug-linker conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M).[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[7]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[7]
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter and concentrate the solution under reduced pressure to yield the deprotected drug-linker-hydrazide.
-
| Parameter | Condition | Expected Outcome |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection |
| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group |
| Temperature | 0°C to Room Temperature | Controlled reaction |
| Reaction Time | 1 - 4 hours | Full conversion to the free hydrazide |
Table 1: Boc Deprotection Reaction Parameters. [7]
Antibody Modification: Generation of Aldehyde Groups
This protocol generates aldehyde groups on the antibody's glycan chains for hydrazone bond formation.[8]
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium metaperiodate (NaIO₄)
-
Desalting columns (e.g., Sephadex G-25)
-
Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
-
Procedure:
-
Perform a buffer exchange of the antibody into a reaction buffer (e.g., PBS, pH 6.0).
-
Prepare a fresh solution of sodium metaperiodate.
-
Add a calculated molar excess of sodium metaperiodate to the antibody solution.
-
Incubate the reaction in the dark at 4°C for 1 hour.[9]
-
Quench the reaction by adding an excess of a diol (e.g., ethylene glycol).
-
Remove excess periodate and byproducts by passing the oxidized antibody solution through a desalting column equilibrated with the coupling buffer (pH 5.5).[9]
-
ADC Conjugation: Formation of the Hydrazone Bond
This is the final conjugation step to form the ADC.
-
Materials:
-
Aldehyde-modified antibody
-
Deprotected drug-linker-hydrazide
-
Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
-
Procedure:
-
Dissolve the deprotected drug-linker-hydrazide in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the coupling buffer.
-
Add the drug-linker-hydrazide solution to the aldehyde-modified antibody solution at a specific molar ratio (e.g., 5-20 fold molar excess of the drug-linker).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.[10]
-
The reaction progress can be monitored by HPLC.
-
ADC Purification and Characterization
-
Purification:
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or other suitable chromatography methods.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS.[11][12][13] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of different DAR species.[13]
-
Purity and Aggregation: Assess the purity and the presence of aggregates using Size-Exclusion Chromatography (SEC)-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Stability: Assess the stability of the hydrazone linkage by incubating the ADC in plasma at 37°C and measuring the release of the free drug over time.
-
| Parameter | HIC-HPLC | LC-MS |
| Principle | Separation based on hydrophobicity | Separation based on mass-to-charge ratio |
| Information | Provides DAR distribution (DAR0, 2, 4, etc.) | Confirms mass of ADC species and DAR |
| Mobile Phase | High salt to low salt gradient | Requires MS-compatible mobile phases |
| Advantages | Robust method for DAR determination | Provides precise mass information |
Table 2: Comparison of Methods for DAR Determination. [11][13]
Visualizations
Caption: Overall workflow for ADC synthesis and characterization.
References
- 1. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: Amine-PEG2-t-Boc-hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-PEG2-t-Boc-hydrazide is a heterobifunctional linker molecule integral to modern bioconjugation and drug delivery strategies. This reagent features three key components: a primary amine, a short polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected hydrazide. This unique architecture allows for a two-stage conjugation process. The primary amine can be coupled to carboxylic acids or activated esters, while the hydrazide, after deprotection, readily reacts with aldehydes and ketones to form stable hydrazone linkages.
The inclusion of a PEG spacer enhances the solubility of the resulting conjugate in aqueous media, a critical factor when working with biomolecules. Furthermore, PEGylation is known to reduce the immunogenicity and improve the pharmacokinetic profile of therapeutic molecules.
This document provides detailed application notes and protocols for the use of Amine-PEG2-t-Boc-hydrazide in the modification of aldehydes and ketones, a common strategy for labeling glycoproteins, creating antibody-drug conjugates (ADCs), and immobilizing biomolecules on surfaces.
Reaction Overview
The overall process for conjugating Amine-PEG2-t-Boc-hydrazide to an aldehyde or ketone-containing molecule involves two primary steps:
-
Boc Deprotection: The acid-labile Boc group is removed to expose the reactive hydrazide moiety.
-
Hydrazone Formation: The deprotected hydrazide undergoes a condensation reaction with an aldehyde or ketone to form a stable hydrazone bond.
This sequential approach allows for controlled and specific bioconjugation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The hydrazone linkage is pH-sensitive, remaining stable at physiological pH (~7.4) but cleaving in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). This property is exploited in ADCs to trigger the release of a cytotoxic payload within target cancer cells.
-
Labeling of Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate to generate reactive aldehyde groups, which can then be specifically targeted by the hydrazide linker for labeling with probes or other functional molecules.
-
Surface Immobilization: Biomolecules containing aldehydes or ketones can be covalently attached to surfaces functionalized with hydrazide groups for applications in diagnostics and biomaterials.
-
PROTACs: This linker can be utilized in the synthesis of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins.[1][2]
Data Presentation
Table 1: pH-Dependent Stability of Hydrazone Bonds
| Hydrazone Type | pH 7.4 Half-life | pH 5.5 Half-life | Key Structural Features |
| Aliphatic Aldehyde-derived | Minutes to Hours | Seconds to Minutes | Less stable, prone to hydrolysis. |
| Aromatic Aldehyde-derived | Days to Weeks | Hours | More stable due to resonance stabilization.[3] |
| Acylhydrazone | Generally more stable | pH-sensitive cleavage | Increased stability at neutral pH.[3] |
Table 2: Aniline-Catalyzed Hydrazone Formation Kinetics
| Catalyst | Concentration (mM) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Rate Enhancement (vs. uncatalyzed) |
| None | 0 | 5.7 | ~0.00044 | 1x |
| Aniline | 10 | 5.7 | ~0.031 | ~70x |
| Aniline | 10 | 4.5 | ~0.21 | ~70x (compared to uncatalyzed at 4.5) |
| 5-Methoxyanthranilic acid | 1 | 7.4 | - | ~84x (compared to uncatalyzed) |
Data is illustrative and can vary based on specific reactants and conditions.[4][5]
Experimental Protocols
Protocol 1: Boc Deprotection of Amino-PEG2-t-Boc-hydrazide
This protocol describes the removal of the Boc protecting group to generate the reactive Amino-PEG2-hydrazide.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a 1:1 v/v mixture, resulting in a 50% TFA concentration).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected Amino-PEG2-hydrazide, typically as a TFA salt.
Note: The deprotected hydrazide can be used immediately in the next step or stored under an inert atmosphere at -20°C for short periods.
Protocol 2: Hydrazone Formation with an Aldehyde or Ketone
This protocol details the conjugation of the deprotected Amino-PEG2-hydrazide to a model aldehyde-containing molecule.
Materials:
-
Deprotected Amino-PEG2-hydrazide (from Protocol 1)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0 (the optimal pH for hydrazone formation is typically between 5 and 7).[6]
-
Aniline (optional, as a catalyst)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the deprotected Amino-PEG2-hydrazide in the reaction buffer to a final concentration of 10-20 mM.
-
Dissolve the aldehyde or ketone-containing molecule in a minimal amount of DMSO and then dilute with the reaction buffer to the desired final concentration (e.g., 1-5 mM).
-
(Optional) Prepare a 1 M stock solution of aniline in DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the solution of the aldehyde or ketone-containing molecule with a 5-10 fold molar excess of the deprotected Amino-PEG2-hydrazide solution.
-
(Optional, for catalysis) Add the aniline stock solution to a final concentration of 10-100 mM. Aniline can significantly increase the rate of hydrazone formation.[7]
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight if necessary. For less reactive ketones, longer reaction times or gentle heating (e.g., 37°C) may be required.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).
-
-
Purification of the Conjugate:
-
Upon completion of the reaction, remove the excess unreacted Amino-PEG2-hydrazide and aniline catalyst.
-
For protein conjugates: Use a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate buffer.
-
For small molecule conjugates: Purification can be achieved using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as LC-MS, MALDI-TOF mass spectrometry, or NMR spectroscopy.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG2-t-Boc-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the physicochemical properties of nanoparticles, thereby improving their performance in biological systems. This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional linker, Amino-PEG2-t-Boc-hydrazide.
This linker possesses a terminal primary amine for initial conjugation to carboxylated nanoparticles and a Boc-protected hydrazide group. The short PEG spacer enhances water solubility and biocompatibility. The protected hydrazide, after deprotection, can react with carbonyl groups (aldehydes or ketones) on targeting ligands, drugs, or imaging agents, allowing for a versatile, multi-step functionalization strategy. This approach is instrumental in the development of targeted drug delivery systems and advanced diagnostic tools.
Key Applications
-
Targeted Drug Delivery: The terminal hydrazide group, after deprotection, serves as a reactive handle for the conjugation of targeting moieties such as antibodies, peptides, or small molecules that can recognize specific cell surface receptors. This enables the nanoparticles to specifically bind to and be internalized by target cells, thereby increasing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.
-
Bio-imaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents containing a carbonyl group, can be conjugated to the nanoparticle surface via the hydrazide linker. The PEG spacer can improve the pharmacokinetic profile of the imaging agent, leading to enhanced signal-to-noise ratios.
-
Controlled Release Systems: The hydrazone bond formed between the hydrazide and a carbonyl group is known to be sensitive to acidic pH. This property can be exploited to design drug delivery systems that release their payload in the acidic environment of endosomes or lysosomes within the cell.
Data Presentation: Expected Physicochemical Changes
The successful surface modification of nanoparticles with this compound and subsequent conjugation of a targeting ligand will result in measurable changes in their physicochemical properties. The following tables summarize the expected changes. Actual values will vary depending on the core nanoparticle material, size, initial surface chemistry, and the nature of the conjugated ligand.
Table 1: Characterization of Nanoparticles at Each Stage of Modification
| Parameter | Unmodified Nanoparticles (Carboxylated) | After this compound Conjugation | After Boc Deprotection | After Ligand Conjugation (via hydrazone bond) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | 110 ± 7 | 115 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -30 ± 5 | -20 ± 5 | -18 ± 5 | -15 ± 5 |
| PEG Grafting Density (molecules/nm²) | N/A | 2-5 | 2-5 | 2-5 |
Table 2: Techniques for Nanoparticle Characterization
| Characterization Method | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter and PDI. | Increase in diameter after each conjugation step. PDI should remain low. |
| Zeta Potential Analysis | To determine the surface charge. | A shift towards a more neutral or positive zeta potential after modification. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG grafted onto the nanoparticle surface. | Weight loss corresponding to the decomposition of the organic PEG linker. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of specific functional groups. | Appearance of characteristic peaks for amide bonds and the PEG backbone. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Detection of nitrogen and carbon signals corresponding to the PEG linker. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the amine group of the linker to the carboxyl groups on the nanoparticle surface using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 8.0)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC to the nanoparticle suspension (typically a 5-10 fold molar excess relative to the surface carboxyl groups).
-
Immediately add NHS to the suspension (typically a 1.2-1.5 fold molar excess relative to EDC).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Purification of Activated Nanoparticles (Optional but Recommended):
-
Centrifuge the activated nanoparticles to pellet them and discard the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension (typically a 10-50 fold molar excess of the linker).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to stop the reaction by reacting with any remaining NHS-esters. Incubate for 15-30 minutes.
-
Purification:
-
Remove unreacted linker and byproducts by repeated centrifugation and resuspension in Coupling Buffer.
-
Alternatively, use dialysis or tangential flow filtration for smaller nanoparticles.
-
-
Characterization: Characterize the purified nanoparticles for size and zeta potential.
Protocol 2: Boc Deprotection to Expose the Hydrazide Group
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive hydrazide functionality.
Materials:
-
Boc-protected PEGylated nanoparticles from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units
Procedure:
-
Solvent Exchange: If the nanoparticles are in an aqueous buffer, pellet them by centrifugation and resuspend them in DCM.
-
Deprotection Reaction:
-
Prepare a deprotection solution of 20-50% TFA in DCM (v/v).
-
Resuspend the lyophilized or solvent-exchanged nanoparticles in the deprotection solution.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle stirring.
-
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Washing:
-
Resuspend the nanoparticles in PBS.
-
Pellet the nanoparticles by centrifugation and discard the supernatant.
-
Repeat the washing step at least three times to ensure complete removal of residual acid.
-
-
Final Resuspension: Resuspend the purified hydrazide-functionalized nanoparticles in the desired buffer for the next conjugation step.
Protocol 3: Conjugation of Carbonyl-Containing Molecules via Hydrazone Bond Formation
This protocol outlines the reaction between the deprotected hydrazide on the nanoparticle surface and an aldehyde or ketone group on a molecule of interest (e.g., a targeting ligand).
Materials:
-
Hydrazide-functionalized nanoparticles from Protocol 2
-
Carbonyl-containing molecule (aldehyde or ketone)
-
Conjugation Buffer: Aniline-containing buffer (e.g., 100 mM aniline in PBS, pH 6.0) is recommended to catalyze the reaction.
-
Purification reagents (as in Protocol 1)
Procedure:
-
Nanoparticle and Ligand Preparation:
-
Disperse the hydrazide-functionalized nanoparticles in the Conjugation Buffer.
-
Dissolve the carbonyl-containing molecule in the same buffer.
-
-
Conjugation Reaction:
-
Add the carbonyl-containing molecule solution to the nanoparticle suspension (a 10-50 fold molar excess is a good starting point for optimization).
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle mixing.
-
-
Purification: Purify the nanoparticles using centrifugation, dialysis, or size exclusion chromatography to remove unreacted molecules.
-
Characterization: Characterize the final conjugated nanoparticles for size, zeta potential, and ligand density.
Visualization of Workflows and Pathways
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Cellular uptake and intracellular trafficking pathway.
Application Notes: Stable Hydrazone Bond Formation with Amino-PEG2-t-Boc-hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amino-PEG2-t-Boc-hydrazide is a bifunctional linker designed for bioconjugation and the development of advanced drug delivery systems.[1] It features a terminal primary amine, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected hydrazide.[2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[4] The Boc group provides a stable protecting group for the hydrazide, which can be selectively removed under mild acidic conditions to reveal a reactive hydrazide moiety.[2][5] This deprotected hydrazide readily reacts with aldehydes or ketones to form a stable hydrazone bond.[6]
The hydrazone linkage is of particular interest in drug delivery due to its pH-sensitive nature. It remains relatively stable at physiological pH (≈7.4) but is susceptible to hydrolysis in the acidic environments characteristic of endosomes, lysosomes, or tumor microenvironments (pH 4.5-6.2).[7][8] This property allows for the targeted release of conjugated payloads within specific cellular compartments or diseased tissues.[7]
Reaction Overview
The formation of a hydrazone conjugate using this compound is a two-step process:
-
Boc Deprotection: The acid-labile Boc group is removed to expose the nucleophilic hydrazide.[8]
-
Hydrazone Formation: The deprotected hydrazide undergoes a condensation reaction with an aldehyde- or ketone-containing molecule to form the final hydrazone-linked conjugate.[8]
Key Considerations for Stable Hydrazone Formation
-
pH Control: The rate of hydrazone formation is pH-dependent. The reaction is typically most efficient in a slightly acidic buffer, with a pH range of 5 to 7.[4][9] While the reaction can proceed at neutral pH, it is often slower.[10] The acidic conditions facilitate the dehydration of the tetrahedral intermediate, which is the rate-limiting step.[10]
-
Choice of Carbonyl: The stability of the resulting hydrazone bond is significantly influenced by the structure of the carbonyl compound. Hydrazones formed from aromatic aldehydes are generally more stable to hydrolysis than those derived from aliphatic aldehydes, due to conjugation with the aromatic ring.[11] Ketones can also be used, but the reaction rate is typically slower than with aldehydes.[12]
-
Catalysis: The rate of hydrazone formation can be significantly accelerated by the addition of a nucleophilic catalyst, with aniline being the most common choice.[9][13] Aniline catalysis allows for efficient conjugation at lower reactant concentrations and at neutral pH.[9][13]
-
Temperature: Reactions are typically performed at room temperature.[5] In some cases, gentle heating (e.g., up to 60-90 °C) may modestly improve yields, particularly with less reactive carbonyl partners.[14]
Data Presentation
The following tables summarize key quantitative data related to hydrazone bond formation and stability, compiled from literature sources.
Table 1: Comparative Reaction Conditions and Kinetics
| Hydrazine | Carbonyl | Catalyst | pH | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| HYNIC-Peptide | Benzaldehyde | None | 7.0 | 3.0 ± 0.3 M⁻¹s⁻¹ | [13] |
| HYNIC-Peptide | Benzaldehyde | 10 mM Aniline | 7.0 | > 100 M⁻¹s⁻¹ (qualitative) | [13] |
| Various Hydrazines | 2-Pyridinecarboxaldehyde | None | 7.4 | 0.003 - 0.33 M⁻¹s⁻¹ |[12] |
HYNIC: 6-hydrazinonicotinamide
Table 2: pH-Dependent Stability of Hydrazone Bonds
| Hydrazone Type | pH | Half-life (t½) | Notes | Reference |
|---|---|---|---|---|
| Aliphatic Aldehyde-derived | 5.5 | < 2 minutes | Highly sensitive to acidic conditions. | [11] |
| Aliphatic Aldehyde-derived | 7.4 | Reasonably stable | Suitable for physiologic conditions before acidic trigger. | [11] |
| Aromatic Aldehyde-derived | 5.5 | > 48 hours | Highly stable, even in acidic conditions. | [11] |
| Aromatic Aldehyde-derived | 7.4 | > 72 hours | Very stable at physiological pH. | [11] |
| General Aromatic Hydrazone | Plasma | Rapid degradation | Stability can be low in plasma due to enzymatic activity. |[15] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive hydrazide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Anhydrous diethyl ether (optional)
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).[5][8] A common ratio is 1:1 DCM:TFA.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting product, Amino-PEG2-hydrazide, will be a TFA salt. It can be used directly in the next step or further purified by precipitation/washing with cold, anhydrous diethyl ether.[5]
Note on Scavengers: If your molecule of interest contains acid-sensitive groups susceptible to alkylation by the tert-butyl cation byproduct (e.g., tryptophan or methionine residues), consider adding a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[5]
Protocol 2: General Protocol for Hydrazone Bond Formation
This protocol describes the conjugation of the deprotected hydrazide with an aldehyde or ketone.
Materials:
-
Deprotected Amino-PEG2-hydrazide (from Protocol 1)
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: 0.1 M buffer (e.g., sodium acetate for pH 5.5, or sodium phosphate for pH 7.0)
-
Aniline (optional, as a catalyst)
Procedure:
-
Dissolve the deprotected Amino-PEG2-hydrazide in the chosen reaction buffer.
-
Dissolve the aldehyde- or ketone-containing molecule in a minimal amount of a compatible co-solvent (e.g., DMSO, DMF) if it is not fully soluble in the aqueous buffer, then add it to the hydrazide solution. A slight molar excess (1.1 to 1.5 equivalents) of the carbonyl compound is often used.
-
Adjust the pH of the reaction mixture to the desired value (e.g., 5.5) if necessary.
-
Optional (for catalysis): If using a catalyst, add aniline from a freshly prepared stock solution to a final concentration of 10-100 mM.[13]
-
Allow the reaction to proceed at room temperature with gentle stirring.
-
Monitor the reaction progress by LC-MS or HPLC. Reaction times can vary from minutes to several hours depending on the reactivity of the substrates and the presence of a catalyst.[13]
-
Once the reaction is complete, the resulting hydrazone conjugate can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Deprotection Yield | Incomplete reaction. | Extend the reaction time or increase the concentration of TFA. Ensure reagents are anhydrous. |
| Degradation of starting material. | Perform the reaction at 0°C for the entire duration. | |
| Low Hydrazone Formation Yield | Incorrect pH. | Optimize the reaction pH; a pH of ~5.5 is often a good starting point. |
| Hydrolysis of the product. | If the reaction is slow, consider adding an aniline catalyst to speed it up, reducing the time the product is in solution before purification. | |
| Low reactivity of the carbonyl. | Increase the reaction temperature or the concentration of reactants. Consider using an aniline catalyst. | |
| Side Product Formation | Alkylation from Boc-deprotection. | Add a scavenger like TIS during the deprotection step.[5] |
| Oxidation of the hydrazide. | Prepare buffers with degassed water and consider performing the reaction under an inert atmosphere (N₂ or Ar). |
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 4. PEG Hydrazide | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Modification using Amino-PEG2-t-Boc-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG2-t-Boc-hydrazide is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly for the modification of peptides. This reagent possesses a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, separated by a two-unit polyethylene glycol (PEG) spacer. The PEG moiety enhances the solubility and bioavailability of the resulting conjugate, while the two distinct reactive groups allow for a sequential and controlled conjugation strategy.[1]
The primary amine can be readily coupled to carboxylic acids or activated esters on a target molecule. Following this initial conjugation, the Boc protecting group can be removed from the hydrazide under acidic conditions. The deprotected hydrazide is then available to react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone linkage.[1][2] This selective reactivity makes this compound a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other PEGylated peptides with improved therapeutic properties.[3]
Key Applications
-
Site-Specific PEGylation of Peptides: The introduction of a PEG linker can improve the pharmacokinetic profile of a peptide by increasing its hydrodynamic volume, which can reduce renal clearance and protect against enzymatic degradation.[4]
-
Development of Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody, creating a targeted therapeutic agent. The hydrazone bond formed is often designed to be stable in circulation but cleavable in the acidic environment of tumor cells.
-
Synthesis of PROTACs: In the construction of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.[3]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the reactive hydrazide functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Dry nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a solution of 50% TFA in DCM to a concentration of 10-20 mg/mL.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.
-
The resulting deprotected Amino-PEG2-hydrazide (as a TFA salt) can be used directly in the next step.
Protocol 2: Peptide Modification via Hydrazone Ligation
This protocol outlines the conjugation of the deprotected amino-PEG2-hydrazide to a peptide containing an aldehyde or ketone group.
Materials:
-
Deprotected Amino-PEG2-hydrazide (from Protocol 1)
-
Peptide containing a carbonyl group (aldehyde or ketone)
-
Reaction Buffer: 0.1 M Sodium acetate buffer, pH 4.5-5.5
-
Aniline (optional, as a catalyst)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Dissolve the carbonyl-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the deprotected Amino-PEG2-hydrazide in a 1.5 to 5-fold molar excess over the peptide.
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by analytical RP-HPLC. The PEGylated peptide will have a different retention time compared to the unmodified peptide.
-
Upon completion, purify the PEGylated peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Characterize the purified product by mass spectrometry to confirm the successful conjugation and determine the molecular weight of the PEGylated peptide.[2][5][6][7]
Data Presentation
The efficiency of the peptide modification can be summarized by the following parameters. The values presented are typical for hydrazone ligation reactions and may vary depending on the specific peptide and reaction conditions.
| Parameter | Description | Typical Values | Analytical Method |
| Boc Deprotection Yield | The percentage of this compound successfully deprotected. | >95% | LC-MS |
| Hydrazone Ligation Yield | The percentage of the starting peptide that is converted to the PEGylated form. | 70-90% | RP-HPLC |
| Purity of Final Product | The purity of the PEGylated peptide after purification. | >98% | Analytical RP-HPLC |
| Molecular Weight | The experimentally determined molecular weight of the PEGylated peptide. | Matches Expected Mass | Mass Spectrometry |
Visualizations
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for Amino-PEG2-t-Boc-hydrazide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG2-t-Boc-hydrazide is a heterobifunctional linker that is increasingly utilized in the development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles.[1] This linker features three key components: a primary amine for conjugation to a drug or payload, a short polyethylene glycol (PEG) spacer to enhance solubility and stability, and a Boc-protected hydrazide group.[2][3] The protected hydrazide, upon deprotection, can react with an aldehyde or ketone on a carrier molecule (e.g., an antibody) to form a pH-sensitive hydrazone bond.[1][4] This acid-labile linkage is designed to be stable at physiological pH (7.4) in the bloodstream but cleaves in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within target cells, enabling controlled intracellular drug release.[4][5]
These application notes provide a comprehensive, step-by-step guide to using this compound for the synthesis, purification, and characterization of drug delivery systems.
Chemical Properties and Handling
-
Molecular Formula: C12H25N3O5
-
Molecular Weight: 291.35 g/mol
-
Appearance: White to off-white solid or oil
-
Solubility: Soluble in organic solvents such as DMSO, DMF, and dichloromethane.
-
Storage: Store at -20°C in a dry, dark environment. The compound is hygroscopic and should be handled under an inert atmosphere to prevent moisture contamination.
Overall Experimental Workflow
The synthesis of a drug delivery system using this compound is a multi-step process that involves the sequential conjugation of the drug to the linker, followed by the conjugation of the drug-linker construct to the carrier molecule.
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound
This protocol describes the formation of a stable amide bond between a drug with a carboxylic acid group and the primary amine of the linker using EDC/NHS chemistry.[6]
Materials:
-
Carboxylic acid-containing drug
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Glycine or Hydroxylamine
-
Purification System: Reversed-phase HPLC
Procedure:
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by LC-MS.
-
-
Amide Coupling Reaction:
-
Dissolve this compound (1.5 equivalents) in the reaction buffer.
-
Add the activated drug-NHS ester solution to the linker solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the drug-linker conjugate by reversed-phase HPLC to remove unreacted drug, linker, and coupling reagents.
-
Lyophilize the pure fractions to obtain the solid product.
-
| Parameter | Condition | Expected Outcome |
| Reagents | EDC/NHS | Efficient amide bond formation |
| Molar Ratio (Linker:Drug) | 1.5 : 1 | Drives the reaction to completion |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | High conjugation efficiency |
| Expected Yield | >80% | High yield of purified conjugate |
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the reactive hydrazide moiety using trifluoroacetic acid (TFA).[7]
Materials:
-
Boc-protected drug-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Anhydrous Toluene
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM (0.1-0.2 M) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the drug is sensitive to the tert-butyl cation by-product, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add anhydrous toluene and co-evaporate under reduced pressure. Repeat this step three times.
-
-
Purification:
-
The resulting TFA salt of the deprotected drug-linker is often used directly in the next step. If further purification is required, it can be purified by reversed-phase HPLC.
-
| Parameter | Condition | Expected Outcome | Citation |
| Reagents | TFA in DCM | Quantitative deprotection | [7] |
| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group | [7] |
| Reaction Time | 1.5 - 2.5 hours | Full conversion to the hydrazide | [7] |
| Expected Yield | >95% | High yield of the deprotected product | [7] |
Protocol 3: Generation of Aldehyde Groups on an Antibody
This protocol describes the oxidation of the carbohydrate moieties in the Fc region of an antibody to generate aldehyde groups for hydrazone conjugation.[8][9]
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
Sodium periodate (NaIO4)
-
Ethylene glycol
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). The antibody concentration should be between 1-10 mg/mL.
-
-
Oxidation Reaction:
-
Prepare a fresh solution of sodium periodate in the oxidation buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
Add ethylene glycol to a final concentration of 20 mM to quench the excess sodium periodate.
-
Incubate for 10 minutes at room temperature.
-
-
Purification:
-
Immediately purify the oxidized antibody using a desalting column equilibrated with PBS, pH 7.4, to remove excess reagents. The antibody with aldehyde groups is now ready for conjugation.
-
Protocol 4: Conjugation of the Deprotected Drug-Linker to the Aldehyde-Modified Antibody
This protocol describes the formation of a pH-sensitive hydrazone bond between the deprotected drug-linker and the aldehyde-modified antibody.[10]
Materials:
-
Aldehyde-modified antibody
-
Deprotected drug-linker conjugate
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Purification System: Size-Exclusion Chromatography (SEC)
Procedure:
-
Conjugation Reaction:
-
Dissolve the deprotected drug-linker conjugate in the conjugation buffer.
-
Add the drug-linker solution to the aldehyde-modified antibody solution at a desired molar ratio (e.g., 10-20 fold molar excess of the drug-linker).
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
-
Characterization of the Final Conjugate
Thorough characterization is essential to ensure the quality and consistency of the drug delivery system.
-
Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and drug.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug loading.[4]
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.
-
SDS-PAGE: SDS-PAGE can be used to visualize the ADC and compare its molecular weight to the unconjugated antibody.
-
-
In Vitro Drug Release:
-
The drug release kinetics can be evaluated by incubating the ADC in buffers at different pH values (e.g., pH 7.4 and pH 5.0) and measuring the amount of released drug over time using HPLC.[11]
-
| Parameter | pH 7.4 (Bloodstream) | pH 5.0 (Endosome/Lysosome) |
| Hydrazone Bond Stability | Stable | Labile (cleaved) |
| Drug Release Rate | Slow/Minimal | Rapid |
Mechanism of pH-Dependent Drug Release
The hydrazone linkage is the key to the pH-sensitive drug release mechanism. In the acidic environment of the endosomes and lysosomes, the hydrazone bond is hydrolyzed, leading to the release of the active drug inside the target cell.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield of drug-linker conjugate | Inefficient activation of the carboxylic acid. | Ensure the use of fresh EDC and NHS. Optimize the reaction time for NHS ester formation. |
| Incomplete Boc deprotection | Insufficient TFA concentration or reaction time. | Increase the TFA concentration to 50% or extend the reaction time. Monitor the reaction closely by LC-MS. |
| Low DAR in the final ADC | Inefficient antibody oxidation or conjugation. | Optimize the sodium periodate concentration and reaction time for oxidation. Increase the molar excess of the drug-linker during conjugation. |
| ADC aggregation | High DAR or hydrophobic drug. | Reduce the molar excess of the drug-linker to achieve a lower DAR. The PEG spacer in the linker helps to mitigate aggregation. |
| Premature drug release at pH 7.4 | Instability of the hydrazone bond. | While some slow hydrolysis at neutral pH can occur, ensure the final ADC is purified and stored correctly.[5] |
Conclusion
This compound is a valuable tool for the development of drug delivery systems with pH-controlled release mechanisms. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize, purify, and characterize these advanced therapeutics. Careful optimization of each step is crucial for achieving a final product with the desired properties for preclinical and clinical development.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Amino-PEG2-t-Boc-hydrazide Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address low conjugation yields when using Amino-PEG2-t-Boc-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains two key functional groups: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected hydrazide.[1][2] This structure allows for a two-step conjugation strategy. First, the Boc protecting group is removed under acidic conditions to reveal a reactive hydrazide. This hydrazide can then be conjugated to a molecule containing an aldehyde or ketone, forming a stable hydrazone bond.[3][4] The primary amine can be used for a separate conjugation reaction if desired. The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[2]
Q2: What is the general experimental workflow for a typical conjugation reaction?
The process involves two main stages: the deprotection of the Boc group to activate the hydrazide, followed by the conjugation of the hydrazide to a carbonyl-containing molecule. The final conjugate must then be purified to remove unreacted reagents.
Caption: General experimental workflow for this compound conjugation.
Q3: I am experiencing very low yields. What are the most common culprits?
Low yields can typically be attributed to one or more of the following factors:
-
Incomplete Boc Deprotection: The hydrazide will not be available to react if the Boc group is not fully removed.[5][6]
-
Suboptimal pH for Hydrazone Formation: The formation of the hydrazone bond is highly pH-dependent, with optimal conditions typically being mildly acidic (pH 4.5-7).[7]
-
Reagent Degradation: The this compound reagent is hygroscopic and should be stored under dry conditions at -20°C to prevent degradation.[4] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Hydrolysis of the Hydrazone Bond: The hydrazone bond can be reversible, and hydrolysis can occur, especially under strongly acidic conditions or in certain biological media.[7][8]
-
Low Reactivity of the Carbonyl Group: Ketones are inherently less reactive than aldehydes, and significant steric hindrance around the carbonyl group can impede the reaction.
-
Product Loss During Purification: PEGylated conjugates can be challenging to purify. Using inappropriate purification methods, such as standard silica gel chromatography to which hydrazones can be sensitive, may lead to product loss.[9]
Q4: How can I improve the efficiency of the hydrazone formation step?
The reaction can be accelerated by using aniline as a catalyst. Aniline forms a transient, highly reactive Schiff base with the aldehyde, which is then readily displaced by the hydrazide, resulting in greater coupling efficiency and faster reaction times.[10]
Q5: What are the best methods for purifying the final PEGylated hydrazone conjugate?
Purification of PEGylated proteins and conjugates is often achieved by methods that separate molecules based on size.[]
-
Size Exclusion Chromatography (SEC): Highly effective at separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other byproducts.[]
-
Ultrafiltration/Diafiltration (UF/DF): Using membranes with an appropriate molecular weight cutoff (MWCO) can efficiently remove smaller impurities.[12][13]
-
Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC): These methods can also be effective, as PEGylation can alter the surface charge and hydrophobicity of the molecule.[]
Troubleshooting Guide
Problem: Low or No Final Product Detected
| Question | Possible Cause & Solution |
| Did you verify the integrity of your starting materials? | Cause: The this compound reagent may have degraded due to improper storage (exposure to moisture or elevated temperatures).[4] Solution: Use a fresh vial of the reagent. Always store it at -20°C in a desiccator and allow it to equilibrate to room temperature before opening. Verify the integrity of your carbonyl-containing molecule as well. |
| Was the Boc deprotection step successful and complete? | Cause: Incomplete removal of the Boc group is a primary reason for reaction failure. The acidic conditions may have been too mild or the reaction time too short. Solution: Confirm deprotection by LC-MS (looking for the mass shift corresponding to the loss of the Boc group: -100.12 Da) or ¹H NMR. If incomplete, repeat the deprotection step using the recommended conditions (see Protocol 1 and Table 1).[14] |
| Are the conditions for hydrazone formation optimal? | Cause: The reaction pH is critical. If the pH is too high or too low, the reaction rate will decrease significantly.[7] Solution: Ensure the reaction buffer is within the optimal pH range of 4.5-7.0. Perform small-scale pilot reactions to determine the ideal pH for your specific molecule. Consider adding aniline as a catalyst to improve efficiency.[10] |
| Is your carbonyl-containing molecule sufficiently reactive? | Cause: Ketones react more slowly than aldehydes. Steric hindrance near the carbonyl functional group can also dramatically slow down the reaction rate. Solution: If possible, use an aldehyde instead of a ketone. Increase the reaction time and/or temperature. A higher molar excess of the deprotected PEG-hydrazide may also be required. |
Quantitative Data Summary
The efficiency of the conjugation is highly dependent on the reaction conditions. The tables below provide a summary of recommended starting parameters.
Table 1: Boc Deprotection Reaction Conditions
| Parameter | Condition | Purpose | Citation |
|---|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid for efficient Boc removal. | [6][15] |
| Solvent | Anhydrous Dichloromethane (DCM) | Common solvent for this reaction. | [16] |
| TFA Concentration | 20-50% (v/v) in DCM | Ensures complete and rapid deprotection. | [14] |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction, then allow to warm. | [16] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection. | [16] |
| Scavenger (Optional) | Triisopropylsilane (TIS) (2-5% v/v) | Traps the released tert-butyl cation, protecting sensitive functional groups. |[14] |
Table 2: Hydrazone Formation Reaction Conditions
| Parameter | Condition | Purpose | Citation |
|---|---|---|---|
| pH | 4.5 - 7.0 | Optimal range for balancing hydrazide reactivity and minimizing side reactions. | [3][4][7] |
| Buffer | Acetate or MES buffer | Non-amine containing buffers are essential to avoid side reactions. | |
| Molar Ratio (Hydrazide:Carbonyl) | 5- to 20-fold molar excess of hydrazide | Drives the reaction equilibrium towards product formation. | |
| Temperature | Room Temperature (20-25°C) | Standard condition for many conjugations. Can be increased to 37°C to improve rate. | |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the carbonyl substrate. |
| Catalyst (Optional) | Aniline (10-100 mM) | Increases reaction rate and overall yield. |[10] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve the this compound in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the DCM and excess TFA. To ensure complete removal of residual acid, co-evaporate with toluene or methanol (2-3 times).[14]
-
The resulting deprotected PEG-hydrazide TFA salt is often used directly in the next step without further purification.
Protocol 2: Hydrazone Formation with a Carbonyl-Containing Molecule
-
Dissolve your aldehyde or ketone-containing molecule in a suitable reaction buffer (e.g., 100 mM MES or acetate buffer, pH 5.5).
-
Dissolve the deprotected PEG-hydrazide TFA salt (from Protocol 1) in the same reaction buffer.
-
Add the PEG-hydrazide solution to the carbonyl-containing molecule solution. Use a 5- to 20-fold molar excess of the PEG-hydrazide.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.
-
Monitor the formation of the conjugate by a suitable method, such as HPLC or LC-MS.
Visualizations
Caption: Chemical pathway of the two-step this compound conjugation.
Caption: A decision tree for troubleshooting sources of low yield.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 3. PEG Hydrazide | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
preventing side reactions during Boc deprotection of hydrazides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected hydrazides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of hydrazides?
A1: The main source of side reactions is the formation of a reactive tert-butyl cation (t-butyl cation) when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then react with any nucleophilic species present in the reaction mixture, leading to unwanted byproducts.[1][2][3]
Q2: What are the most common side reactions observed?
A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation.[1][2][3] In the context of complex molecules like peptides or antibody-drug conjugates, this can involve the modification of sensitive amino acid residues.
Q3: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?
A3: Functional groups with nucleophilic characteristics are at the highest risk of being alkylated. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2]
-
Other nucleophilic sites such as electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[2][3]
Q4: How can I prevent the formation of these tert-butylation byproducts?
A4: The most effective method is to incorporate "scavengers" into the deprotection reaction mixture.[1][2][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate itself, effectively trapping the carbocation before it can cause unwanted side reactions.[2]
Troubleshooting Guide
Problem 1: Incomplete Deprotection
-
Possible Cause: Insufficient acid concentration, short reaction time, low temperature, or poor solubility of the starting material.[4]
-
Solution:
-
Increase the concentration of the acid.[4]
-
Extend the reaction time and monitor the progress using an appropriate analytical method like TLC or LC-MS.[2][4]
-
If the substrate is stable at higher temperatures, consider a modest increase in the reaction temperature.[4]
-
Ensure the Boc-protected hydrazide is fully dissolved in the chosen solvent.[4]
-
Problem 2: Presence of Unexpected Byproducts
-
Possible Cause: Alkylation of nucleophilic groups on your substrate by the tert-butyl cation generated during deprotection.[1][4]
-
Solution:
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (% v/v) | Target Residues/Functionalities |
| Triisopropylsilane (TIS) | 2.5 - 5 | General purpose, effective for Trp, Met, Tyr[2] |
| Thioanisole | 5 | Methionine and Tryptophan[2] |
| Anisole | 5 | General purpose |
| Water | 2.5 - 5 | Traps the cation to form tert-butanol[2] |
| Ethanedithiol (EDT) | 2.5 | Cysteine |
Table 2: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Concentration | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes and Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | Most common and generally effective. Volatile and can be removed under reduced pressure. Potential for side reactions.[4] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane, Ethyl Acetate | 0 to Room Temp. | 1 - 4 hours | Cost-effective and readily available. Can be corrosive; dioxane is a hazardous solvent.[5] |
| Trifluoromethanesulfonic Acid (TfOH) | 5 equivalents | Trifluoroethanol/DCM | -40 | 1.5 minutes | A very strong acid leading to extremely fast deprotection, even at low temperatures. Useful for sensitive substrates to minimize side reactions. Requires careful handling due to its corrosive nature.[4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected hydrazide in anhydrous DCM (e.g., at a 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
Addition of Reagents: If required, add the appropriate scavenger(s) (e.g., TIS, 2.5-5% v/v).[2]
-
Acid Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 25-50% v/v).[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2]
-
Alternatively, the reaction can be carefully quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. The product can then be extracted with DCM.[4]
-
Protocol 2: Alternative Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected hydrazide in a minimal amount of a suitable co-solvent if necessary, then add the 4 M HCl in 1,4-dioxane solution.[4]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4]
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS.[4]
-
Isolation:
-
Upon completion, the product hydrochloride salt often precipitates from the solution. If precipitation occurs, collect the solid by filtration or centrifugation.[4]
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.[4]
-
Dry the resulting hydrochloride salt under vacuum.[4]
-
If the product remains in solution, the solvent can be removed under reduced pressure.[4]
-
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection strategy.
References
optimizing reaction conditions for Amino-PEG2-t-Boc-hydrazide coupling
Technical Support Center: Amino-PEG2-t-Boc-hydrazide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using this compound. This bifunctional linker contains two reactive sites: a primary amine for amide bond formation and a Boc-protected hydrazide for subsequent hydrazone ligation after deprotection.
Part 1: Amide Coupling via the Primary Amine Group
This section focuses on the initial coupling step, reacting the primary amine of the linker with a carboxyl group on your target molecule.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: Why is my amide coupling yield unexpectedly low? A1: Low coupling yields can stem from several factors. One common issue is steric hindrance, where the bulky nature of the PEG linker or the target molecule impedes the reaction.[1][2][3] Another cause can be incomplete activation of the carboxylic acid or the presence of amine salts (e.g., TFA or HCl salts), which neutralize the base required for the reaction.[4]
Q2: What are the recommended coupling reagents for this linker? A2: For efficient coupling, especially with sterically hindered molecules, potent activating agents are recommended. Uronium/aminium-based reagents like HATU are highly effective.[1][2][4] A more traditional approach using EDC in combination with an activator like N-hydroxysuccinimide (NHS) is also a common choice.[4][5]
Q3: What are the optimal solvents and reaction times? A3: Anhydrous polar aprotic solvents such as DMF, DMSO, or NMP are effective for solvating the reactants.[1][6][7] Reaction times can vary significantly based on the reactivity of the substrates, ranging from 2-4 hours to overnight at room temperature.[1][4] Progress should be monitored by LC-MS or HPLC.[1]
Q4: How can I tell if my amine starting material is a salt, and what should I do? A4: If your amine-containing starting material was purified using reverse-phase HPLC with TFA in the mobile phase, it is likely a TFA salt. This can inhibit the reaction by neutralizing the base.[4] To resolve this, you can perform a "free-basing" step by dissolving the salt and washing with a mild aqueous base like sodium bicarbonate solution, followed by extraction.[4]
Troubleshooting Guide: Low Amide Coupling Yield
| Symptom / Observation | Possible Cause | Suggested Solution |
| No or minimal product formation | Incomplete activation of carboxylic acid. | Use a more potent coupling reagent like HATU.[3][4] If using HATU, pre-activate the carboxylic acid for 5-15 minutes with HATU and a base (e.g., DIPEA) before adding the amine linker.[4] |
| Amine starting material is an HCl or TFA salt. | Neutralize the amine salt by adding extra equivalents of base (e.g., DIPEA) or perform a free-basing workup before the coupling reaction.[4] | |
| Reaction is slow or stalls | Steric hindrance from substrates. | Increase the reaction time to 12-24 hours.[1][4] Consider a moderate temperature increase (e.g., to 40-50°C), but monitor for side reactions.[2][8] |
| Presence of unreacted starting materials | Insufficient reagent concentration. | Increase the equivalents of the coupling reagents and the amine linker. A 1.1 to 2-fold excess relative to the carboxylic acid is a good starting point.[3][7] |
| Inappropriate solvent. | Ensure you are using a dry, polar aprotic solvent like DMF or DMSO to fully dissolve all reactants.[1][9] |
Part 2: Boc Deprotection and Hydrazone Ligation
After successful amide coupling, the next steps involve removing the t-Boc protecting group to reveal the reactive hydrazide, which is then coupled to an aldehyde or ketone.
Frequently Asked Questions (FAQs) - Deprotection & Ligation
Q1: How is the Boc protecting group removed? A1: The Boc group is acid-labile and is efficiently removed under anhydrous acidic conditions.[10] A common method is to treat the Boc-protected compound with 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) for 1-2 hours at room temperature.[1][11][12]
Q2: What is the optimal pH for hydrazone formation? A2: Hydrazone ligation is fastest in a slightly acidic to neutral pH range. The optimal pH is typically between 4.5 and 7.3.[13][14] The reaction rate decreases at higher pH values.[13]
Q3: Is the resulting hydrazone bond stable? A3: The stability of the hydrazone bond is pH-dependent. It is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under more acidic conditions (pH < 6), a feature often exploited for drug delivery in acidic endosomes.[14][15][16] The stability is also influenced by the structure of the aldehyde/ketone used; hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[15]
Q4: Do I need a catalyst for the hydrazone ligation step? A4: Generally, hydrazone ligation proceeds without a catalyst under optimal pH conditions.[17] However, the reaction can be accelerated by catalysts such as aniline, particularly at neutral pH where the reaction rate is slower.[14]
Troubleshooting Guide: Low Hydrazone Ligation Yield
| Symptom / Observation | Possible Cause | Suggested Solution |
| No reaction with aldehyde/ketone | Incomplete Boc deprotection. | Confirm the complete removal of the Boc group (a mass loss of 100.12 Da) using LC-MS.[1] If incomplete, extend the TFA treatment time or repeat the step.[2] |
| Residual acid from deprotection. | Ensure all TFA is thoroughly removed by rotary evaporation or nitrogen stream after deprotection, as strong acid will protonate the hydrazide, rendering it unreactive. | |
| Low final product yield | Suboptimal pH for ligation. | Prepare the reaction buffer carefully and confirm the final pH is within the optimal range (4.5 - 7.3).[13] |
| Degradation of the hydrazone bond. | If purification involves acidic conditions, the hydrazone bond may be hydrolyzing. Buffer purification solvents to a neutral pH if possible. | |
| Low reactivity of the carbonyl group. | Ketones are generally less reactive than aldehydes. If possible, use an aldehyde. Electron-withdrawing groups near the carbonyl can increase reactivity.[17][18] |
Summary of Reaction Parameters
The following table summarizes key quantitative data for optimizing the coupling reactions.
| Parameter | Amide Coupling (Amine end) | Hydrazone Ligation (Hydrazide end) |
| pH | Base-mediated (typically > 8 using DIPEA/TEA) | 4.5 - 7.3 (Optimal formation rate)[13] |
| Coupling Reagents | HATU, HBTU, PyBOP, EDC/NHS[1][2][4] | None (Aniline can be used as a catalyst)[14] |
| Reagent Equivalents | 1.1 - 4 eq. of coupling agent and base[3][5] | 1.1 - 2 eq. of aldehyde/ketone |
| Solvents | Anhydrous DMF, NMP, DMSO, DCM[1][8] | Aqueous buffers (e.g., MES, Acetate, PBS), DMF[13] |
| Temperature | Room Temperature (can be increased to 40-50°C)[2][8] | Room Temperature |
| Reaction Time | 2 - 24 hours[1][4][7] | 1 - 12 hours |
| Deprotection Reagent | - | 25-50% TFA in DCM[11] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and a tertiary base such as DIPEA (2.0 eq.) to the solution.[5]
-
Allow the mixture to pre-activate by stirring for 5-15 minutes at room temperature.[4]
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 4-12 hours.[4]
-
Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the appearance of the desired product mass.
-
Once complete, the crude product can be purified. Common methods include dilution with a solvent like ethyl acetate followed by washing with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, brine) or direct purification by preparative HPLC.[4][5]
Protocol 2: Boc Deprotection
-
Dissolve the purified t-Boc-PEGylated conjugate from Protocol 1 in anhydrous DCM.
-
Add an equal volume of TFA to the solution (to achieve a 50% v/v concentration).[11][12]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product with the corresponding mass shift (loss of 100.12 Da).[1]
-
Upon completion, remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. The resulting residue is the active hydrazide-PEG conjugate.
Protocol 3: Hydrazone Ligation
-
Dissolve the dried hydrazide-PEG conjugate from Protocol 2 in a suitable reaction buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
In a separate vial, dissolve the aldehyde or ketone-containing molecule (1.1 - 1.5 eq.) in the same buffer or a compatible co-solvent (like DMF or DMSO) if solubility is an issue.
-
Add the aldehyde/ketone solution to the hydrazide-PEG solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the hydrazone conjugate by LC-MS.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove unreacted starting materials.[19][]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Application of Boc-anhydride [en.highfine.com]
- 13. ddmckinnon.com [ddmckinnon.com]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purepeg.com [purepeg.com]
- 17. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Amino-PEG2-t-Boc-hydrazide Conjugates by HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-PEG2-t-Boc-hydrazide conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates by HPLC?
The main challenges stem from the physicochemical properties of the conjugate. As a polar molecule containing a flexible PEG linker, you may encounter issues such as peak broadening, poor retention on standard C18 columns, and potential degradation of the acid-labile t-Boc protecting group if the mobile phase is too acidic.[1][2][3]
Q2: What type of HPLC column is best suited for this purification?
For polar molecules like this compound conjugates, a standard C18 column might not provide adequate retention, potentially leading to elution in the void volume.[4] Consider the following options:
-
Polar-Embedded Columns: These columns have a polar group embedded at the base of the C18 chain, which allows them to be used with highly aqueous mobile phases without phase collapse.[4]
-
Polar-Endcapped Columns or Aqueous C18 Columns: These are designed for better retention of polar analytes.
-
C4 Columns: For smaller PEG chains, a C4 column may offer better resolution.[1]
Q3: Can the t-Boc protecting group be cleaved during HPLC purification?
Yes, the t-Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions.[2] Mobile phases containing a high concentration of trifluoroacetic acid (TFA), a common additive in reverse-phase HPLC, can cause partial or complete deprotection. If the integrity of the t-Boc group is critical, consider using a weaker acid like formic acid or acetic acid in the mobile phase.[1]
Q4: Why are my peaks broad when purifying my PEGylated conjugate?
Peak broadening is a common issue with PEGylated molecules.[1] This can be attributed to:
-
Conformational Flexibility: The PEG chain is highly flexible and can exist in multiple conformations, each interacting differently with the stationary phase.[1]
-
PEG Heterogeneity: The PEG reagent used for conjugation may not be of a single, discrete chain length, leading to a mixture of conjugates with slightly different properties.[1]
Q5: What detection method is most suitable for these conjugates?
The most common detection method is UV absorbance. If the conjugated molecule has a chromophore, you can monitor at its specific wavelength. For general detection of peptides or other molecules with amide bonds, wavelengths of 214 nm and 280 nm are often used.[1] If your conjugate lacks a strong chromophore, other detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. PEG-related effects : Conformational flexibility of the PEG chain.[1] 2. Column degradation : Deterioration of the stationary phase.[5] 3. Secondary interactions : Unwanted interactions between the analyte and the column.[1] 4. Column overload : Injecting too much sample.[5] | 1. Optimize Gradient : Use a shallower gradient to improve separation.[1] 2. Change Column : Try a column with a different stationary phase (e.g., C4, or a polar-embedded phase).[1][4] 3. Reduce Sample Load : Decrease the amount of sample injected onto the column.[5] |
| Peak Tailing | 1. Silanol Interactions : Interaction of the basic amino group with acidic silanol groups on the silica-based column.[6] 2. Column Overload : Exceeding the column's sample capacity.[5] 3. Contamination : Buildup of contaminants on the column. | 1. Add Mobile Phase Modifier : Use an acidic modifier like TFA (0.05-0.1%) to suppress silanol interactions.[7] Be mindful of t-Boc stability. 2. Use a High-Purity Column : Modern, high-purity silica columns have fewer active silanol groups.[6] 3. Clean the Column : Flush the column with a strong solvent to remove contaminants.[5] |
| Retention Time Drift | 1. Poor Column Equilibration : Insufficient time for the column to stabilize with the initial mobile phase conditions.[8][9] 2. Mobile Phase Composition Change : Inconsistent mobile phase preparation or evaporation of the organic solvent.[9] 3. Temperature Fluctuations : Inconsistent column temperature.[9] | 1. Increase Equilibration Time : Equilibrate the column for at least 10-15 minutes before each injection.[1] 2. Prepare Fresh Mobile Phase : Ensure the mobile phase is well-mixed and degassed.[9] 3. Use a Column Oven : Maintain a constant and controlled column temperature.[9] |
| Loss of t-Boc Group | 1. Acidic Mobile Phase : Use of strong acids like TFA can cleave the t-Boc group.[2] 2. High Temperature during Evaporation : Post-purification solvent evaporation at elevated temperatures in the presence of residual acid can cause deprotection.[2] | 1. Use a Weaker Acid : Substitute TFA with formic acid (0.1%) or acetic acid.[1] 2. Neutralize Fractions : Add a small amount of a volatile base (e.g., ammonium bicarbonate) to collected fractions before solvent evaporation. 3. Use Lyophilization : Freeze-dry the samples to remove solvent at low temperatures. |
| High Backpressure | 1. Blocked Frit or Column : Particulate matter from the sample or mobile phase clogging the system.[10] 2. Precipitation : Sample or buffer precipitating in the mobile phase. 3. System Leak : Loose fittings can sometimes cause pressure fluctuations.[7] | 1. Filter Sample and Mobile Phase : Use a 0.22 µm or 0.45 µm filter for all samples and solvents.[1][5] 2. Backflush the Column : Reverse the column direction and flush with an appropriate solvent.[5] 3. Check System Fittings : Ensure all connections are secure.[7] |
Experimental Protocols & Data
Suggested HPLC Parameters
The following table summarizes starting parameters for method development.
| Parameter | Recommendation 1 (TFA-based) | Recommendation 2 (Formic Acid-based) |
| Column | C18 or C4, 3-5 µm particle size | Polar-embedded or Aqueous C18, 3-5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min for analytical scale | 1.0 mL/min for analytical scale |
| Gradient | 5-65% B over 30 minutes | 5-65% B over 30 minutes |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
| Column Temp. | 25-40 °C | 25-40 °C |
Detailed Protocol: General Reverse-Phase HPLC Method
-
Sample Preparation :
-
Dissolve the crude conjugate mixture in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]
-
Ensure the sample solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
HPLC System Setup :
-
Chromatographic Run :
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[1] This can be adjusted based on the retention of the conjugate.
-
Include a high-organic wash step (e.g., 95% Mobile Phase B) for 5 minutes to elute any strongly retained components.[1]
-
Re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.[1]
-
-
Fraction Collection & Analysis :
-
Collect fractions corresponding to the peak(s) of interest based on the UV chromatogram.
-
Analyze the collected fractions by an appropriate method (e.g., LC-MS) to confirm the identity and purity of the desired conjugate.
-
If TFA was used, consider neutralizing the fractions before solvent evaporation to prevent t-Boc cleavage.
-
Visualizations
HPLC Purification Workflow
Caption: General workflow for HPLC purification.
Troubleshooting Logic Diagram
Caption: Decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Purification of PEGylated Proteins and Peptides
Welcome to the technical support center for the purification of PEGylated proteins and peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins and peptides?
A1: The main difficulty in purifying PEGylated proteins arises from the heterogeneity of the reaction mixture.[1][2][3][4] This mixture often contains the desired PEGylated protein, unreacted protein, excess polyethylene glycol (PEG), and various PEGylated species (e.g., mono-, di-, or multi-PEGylated proteins).[2][4] Additionally, the PEG itself has a size distribution (polydispersity), which adds to the complexity.[1][3] This heterogeneity makes it challenging to separate the target molecule to a high purity.[5][6]
Q2: Which chromatography techniques are most effective for purifying PEGylated proteins?
A2: Several chromatography techniques are commonly employed, often in a multi-step approach to achieve high purity.[2] The most frequently used methods are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[1][7] It is very effective for removing unreacted PEG and smaller reaction by-products from the larger PEGylated protein.[4][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[][9] The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[4][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[10][11] The hydrophobic nature of the PEG polymer can be used to separate PEGylated proteins from their unmodified counterparts.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity, often used for smaller peptides and proteins.[12]
Q3: How does PEGylation affect the behavior of a protein during purification?
A3: PEGylation significantly alters the physicochemical properties of a protein. The covalent attachment of PEG increases the protein's hydrodynamic size, which is the basis for separation in SEC.[1][7] The PEG chains can also shield the surface charges of the protein, which can reduce its binding to ion-exchange resins.[2][] Furthermore, the hydrophobicity of the protein can be modified, which influences its interaction with HIC and RP-HPLC media.[10]
Q4: How can I confirm that my protein is successfully PEGylated?
A4: Several analytical techniques can be used to confirm successful PEGylation:
-
SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein will be observed as a smear or a broad band due to the heterogeneity of PEGylation.[3][4]
-
Size Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the unmodified protein due to its larger size.[13]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the increase in mass corresponding to the attached PEG chains.[4][14]
-
HPLC: RP-HPLC or IEX-HPLC can show new peaks corresponding to the PEGylated species with different retention times compared to the native protein.[9][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of PEGylated protein from unreacted protein. | The hydrodynamic radii of the PEGylated and unreacted protein are too similar. | Select a column with a smaller pore size to increase the resolution in the desired molecular weight range. Optimize the mobile phase composition; for instance, adding arginine can reduce non-specific interactions and improve peak shape.[15] |
| Co-elution of PEGylated protein and free PEG. | The molecular weight of the PEG is large, resulting in a hydrodynamic radius similar to the PEGylated protein. | This is a common issue, especially with large PEG molecules.[1] Consider using an orthogonal method like IEX or HIC for a subsequent purification step to remove the free PEG. |
| Low recovery of the PEGylated protein. | The protein is adsorbing to the column matrix through non-specific hydrophobic or ionic interactions. | Ensure the column is well-equilibrated. Additives like arginine or a small amount of a non-ionic surfactant can be included in the mobile phase to minimize these interactions.[4][15] |
| Broad, tailing peaks. | The PEG moiety is interacting with the silica-based stationary phase. | Use a column with a biocompatible, hydrophilic coating. Adjusting the ionic strength or pH of the mobile phase can also help reduce secondary interactions.[3] |
Ion Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| PEGylated protein does not bind to the column. | The "charge shielding" effect of the PEG masks the protein's surface charges, preventing interaction with the resin. | Adjust the pH of the buffer to alter the net charge of the protein. A pH further from the protein's isoelectric point (pI) will increase its net charge. Use a resin with a higher charge density. |
| Poor separation of different PEGylated species (e.g., mono- vs. di-PEGylated). | The charge difference between the species is too small to be resolved by the current method. | Use a shallower salt gradient for elution to improve resolution.[2] Optimizing the pH can also enhance the charge differences between the species.[2] |
| Low recovery. | The protein is binding too strongly to the resin, or it is precipitating on the column. | Increase the salt concentration in the elution buffer or use a stronger eluting salt. Ensure the protein is soluble in the elution buffer. |
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor binding of the PEGylated protein. | The salt concentration in the binding buffer is too low to promote hydrophobic interactions. The protein itself is not very hydrophobic. | Increase the concentration of a high-kosmotropic salt (e.g., ammonium sulfate) in the binding buffer. Use a more hydrophobic resin (e.g., with phenyl or butyl ligands).[16] |
| Poor separation of PEGylated and un-PEGylated protein. | The difference in hydrophobicity between the two species is minimal. | Optimize the salt gradient for elution. A shallower gradient can improve resolution. Experiment with different types of salts in the mobile phase. |
| Low recovery. | The protein is binding irreversibly to the column due to very strong hydrophobic interactions. | Decrease the salt concentration in the binding buffer. Use a less hydrophobic resin. Add a small amount of a non-polar organic solvent to the elution buffer. |
Experimental Workflows and Logic Diagrams
General Workflow for PEGylation and Purification
The following diagram illustrates a typical workflow for the PEGylation of a protein followed by a two-step chromatographic purification process.
Caption: A typical workflow for protein PEGylation and subsequent purification.
Troubleshooting Logic for Poor Separation in SEC
This diagram provides a logical approach to troubleshooting poor separation results in Size Exclusion Chromatography.
Caption: Troubleshooting logic for poor separation in SEC.
Detailed Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for the initial cleanup of a PEGylation reaction mixture to remove unreacted PEG and protein.
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your PEGylated protein. For example, a column suitable for separating proteins in the range of 10-600 kDa is often a good starting point.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein and the column. A common choice is Phosphate Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved on the detector (e.g., UV at 280 nm).[4]
-
Sample Preparation: Centrifuge your PEGylation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate.[4] Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller unreacted protein and then the free PEG.[4]
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
This protocol describes a second purification step to separate different PEGylated species based on charge.
-
Column and Buffer Selection: Choose an IEX column (anion or cation exchange) based on the pI of your protein and the desired pH of the experiment. Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of the binding buffer until the conductivity and pH are stable.
-
Sample Loading: Dilute the pooled fractions from the SEC step with the binding buffer to reduce the salt concentration and ensure the protein binds to the column. Load the sample onto the equilibrated column.
-
Wash Step: Wash the column with several column volumes of the binding buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear salt gradient from 0% to 100% elution buffer over 10-20 column volumes. This will separate the different PEGylated species based on their charge.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient elution. Analyze the fractions by SDS-PAGE, IEX-HPLC, or other analytical methods to identify the fractions containing the desired PEGylated species. Pool the pure fractions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. creativepegworks.com [creativepegworks.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation in ADC Synthesis with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Polyethylene Glycol (PEG) linkers to mitigate aggregation during Antibody-Drug Conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a significant challenge in development and manufacturing.[1] The primary driver is the increase in surface hydrophobicity after conjugating a typically hydrophobic payload-linker to the antibody.[2][3][4] This creates hydrophobic patches that promote intermolecular interactions, leading to the formation of aggregates.[2][4]
Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the ADC's overall hydrophobicity, making it more prone to aggregation.[2][5]
-
Conjugation Chemistry: The chemical reactions involved in attaching the payload can sometimes stress the antibody's conformation, exposing hydrophobic regions.[5][6]
-
Unfavorable Formulation Conditions: Buffer conditions such as a pH near the antibody's isoelectric point (pI), low ionic strength, or the absence of stabilizing excipients can reduce colloidal stability.[4][5]
-
Environmental and Mechanical Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and agitation can denature the antibody, leading to aggregation.[5][7]
Q2: How do PEG linkers help prevent ADC aggregation?
A2: PEG linkers are hydrophilic polymers incorporated into the ADC design to counteract the hydrophobicity of the payload and improve the overall stability of the conjugate.[][9] They function through several key mechanisms:
-
Increased Hydrophilicity: The ethylene glycol units of the PEG chain are highly solvated, creating a "hydration shell" around the linker and the attached payload.[9][10] This significantly improves the ADC's water solubility, counteracting the payload's hydrophobic nature.[5][9]
-
Steric Hindrance: The flexible PEG chain acts as a physical shield, creating spatial separation between the hydrophobic payloads of adjacent ADC molecules.[5][9] This steric hindrance physically prevents the intermolecular interactions that lead to aggregation.[9]
-
Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC.[5][11]
Q3: How does the length of the PEG linker affect ADC aggregation and performance?
A3: The length of the PEG linker is a critical parameter that must be optimized. There is a trade-off between enhancing stability and maintaining therapeutic potency.[5]
-
Short PEG Linkers (e.g., PEG2-PEG4): May not provide a sufficient hydrophilic shield to prevent aggregation, especially with highly hydrophobic payloads.[5]
-
Longer PEG Linkers (e.g., PEG8-PEG24): Generally offer better protection against aggregation by more effectively masking the payload's hydrophobicity.[12] However, excessively long linkers might sterically hinder the ADC from binding to its target antigen or impede the payload's release inside the target cell, potentially reducing potency.[12]
-
Optimal Length: The ideal PEG linker length is context-dependent, influenced by the specific antibody, payload, and conjugation chemistry.[9] Studies have shown that intermediate-length linkers (e.g., PEG8, PEG12) can sometimes result in higher, more optimal drug loading.[12]
Q4: Can PEG linkers enable a higher Drug-to-Antibody Ratio (DAR)?
A4: Yes. One of the significant advantages of using PEG linkers is the ability to achieve a higher DAR without inducing significant aggregation.[11][13] By masking the hydrophobicity of the attached payloads, PEG linkers allow for the conjugation of more drug molecules per antibody while maintaining solubility and stability.[11][14] This can potentially increase the ADC's potency.[13]
Troubleshooting Guide: Aggregation During ADC Synthesis
This guide addresses common aggregation-related issues encountered during ADC synthesis and storage.
| Symptom / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| High percentage of aggregates observed in SEC-HPLC immediately post-conjugation. | Insufficient Hydrophilicity: The chosen linker does not adequately mask the payload's hydrophobicity. | Increase PEG Chain Length: Synthesize the ADC with a longer PEG linker (e.g., increase from PEG4 to PEG8 or PEG12) to provide a more effective hydrophilic shield.[12]Use Branched PEG Linkers: Branched or multi-arm PEG linkers can offer enhanced steric hindrance and solubility, sometimes outperforming linear PEGs.[13][15] |
| High Drug-to-Antibody Ratio (DAR): The reaction conditions favor a high DAR, leading to excessive hydrophobicity. | Optimize Molar Ratios: Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.[16]Control Reaction Time: Shorten the incubation time of the conjugation reaction to limit the extent of drug loading. | |
| Use of Organic Co-solvents: High concentrations of co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload can denature the antibody. | Minimize Co-solvent Concentration: Use the minimal amount of co-solvent necessary for dissolution. Aim for a final concentration of <10% (v/v) in the reaction mixture.[3]Screen Solvents: Test different biocompatible co-solvents that may be less denaturing. | |
| Gradual increase in aggregation during storage. | Suboptimal Formulation Buffer: The buffer's pH is too close to the ADC's isoelectric point (pI), or the ionic strength is not optimal. | Perform a Buffer Screen: Identify the optimal pH and salt concentration for your specific ADC. A pH at least one unit away from the pI is generally recommended.[4][12]Incorporate Stabilizing Excipients: Add excipients like sucrose, trehalose, or polysorbates to the formulation buffer to enhance long-term stability.[2] |
| Freeze-Thaw Stress: Repeated freeze-thaw cycles are denaturing the ADC. | Aliquot for Single Use: Store the purified ADC in single-use aliquots to avoid multiple freeze-thaw cycles.[12]Add Cryoprotectants: Include cryoprotectants such as sucrose or trehalose in the final formulation.[12] | |
| Low ADC yield with significant product loss, likely due to precipitation. | Poor Linker-Payload Solubility: The linker-payload is not fully soluble in the reaction buffer, leading to precipitation and an incomplete reaction. | Use Hydrophilic Linkers: Employing PEG linkers is a primary strategy to improve the solubility of the entire conjugate.[10][16]Optimize Co-solvent Addition: Add the linker-payload solution to the antibody solution slowly and with gentle mixing to prevent localized high concentrations that can cause precipitation. |
Quantitative Data Summary
The choice of linker significantly impacts the aggregation profile and achievable DAR of an ADC. The following table summarizes representative data on how PEGylation can influence these parameters.
| Linker Type | Average DAR | % Aggregation (by SEC) | Key Observation |
| Hydrophobic Linker (e.g., SMCC) | 3-4 | Often >10% | Attempts to increase DAR beyond 4 frequently lead to significant aggregation and product loss.[13] |
| Short PEG Linker (e.g., PEG2-PEG4) | 3-4 | 3-8% | Provides a moderate reduction in aggregation compared to fully hydrophobic linkers.[17] |
| Longer PEG Linker (e.g., PEG8-PEG12) | 4-8 | < 3% | Effectively masks payload hydrophobicity, allowing for higher DAR values with minimal aggregation.[11][14] |
| Branched PEG Linker | >6 | < 2% | Enables conjugation of hydrophobic drugs at high DARs without triggering significant aggregation.[13] |
Note: The values presented are illustrative and can vary significantly based on the specific antibody, payload, and conjugation conditions.
Key Experimental Protocols
Protocol 1: General ADC Synthesis via Cysteine Conjugation with a Maleimide-PEG-Linker
This protocol outlines a typical workflow for conjugating a maleimide-activated drug-linker to a monoclonal antibody (mAb) via partially reduced interchain disulfide bonds.
-
Antibody Partial Reduction:
-
Prepare the mAb in a suitable buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the mAb solution.[14] The final concentration and incubation time must be optimized for each specific mAb to achieve the desired number of free thiols.[14][16]
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated PEG-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).[14]
-
Slowly add the linker-payload solution to the reduced antibody solution with gentle mixing. A typical molar excess is 1.5 to 2-fold per available free thiol.[14]
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.[14]
-
-
Quenching the Reaction:
-
Stop the conjugation reaction by adding a quenching reagent, such as N-acetyl-cysteine or cysteine, to cap any unreacted maleimide groups.
-
-
Purification and Formulation:
-
Purify the ADC from unreacted linker-payload and other impurities using methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Exchange the purified ADC into a final formulation buffer suitable for storage and stability.
-
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is the standard method for separating and quantifying ADC monomers, dimers, and higher-order aggregates based on their size.[3][7][18]
-
Objective: To separate and quantify high molecular weight species (aggregates) in an ADC sample.[3][16]
-
Instrumentation: An HPLC system equipped with a UV detector and an appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å).[18]
-
Mobile Phase: A buffer that promotes ADC stability and minimizes non-specific interactions with the column, typically a phosphate or histidine buffer at a neutral pH with a salt like NaCl or KCl (e.g., 150 mM Sodium Phosphate, pH 6.8).[2][18]
-
Sample Preparation:
-
Run Conditions:
-
Data Analysis:
-
Aggregates, being larger, will elute first, followed by the monomer, and then any fragments.[9]
-
Integrate the peak areas for each species. The percentage of aggregation is calculated as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Visualizations
Caption: Mechanism of PEG linkers in preventing ADC aggregation.
Caption: Experimental workflow for ADC synthesis and quality control.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. labinsights.nl [labinsights.nl]
- 12. benchchem.com [benchchem.com]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. lcms.cz [lcms.cz]
analytical methods to confirm successful conjugation with Amino-PEG2-t-Boc-hydrazide
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions to reliably confirm the successful conjugation of molecules with Amino-PEG2-t-Boc-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most definitive method to confirm that my molecule has been conjugated with this compound?
The most definitive method is Mass Spectrometry (MS) .[1][2] It provides the precise molecular weight of the resulting conjugate. A successful conjugation will show a mass increase corresponding to the mass of the linker attached to your target molecule.[2] Both MALDI-TOF and ESI-LC/MS are powerful techniques for this purpose.[3][4]
Q2: How can I purify my conjugated product and assess its purity?
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both purification and purity analysis.[5][]
-
Size-Exclusion Chromatography (SEC-HPLC) is ideal for separating the larger conjugated protein from smaller, unreacted linker molecules.[7][8]
-
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and is excellent for assessing the purity of the final product and separating species with different degrees of PEGylation.[5][8][9]
Q3: Can I use NMR to confirm the conjugation?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for smaller target molecules like peptides or small molecules.[10][11] For this compound, ¹H NMR can confirm:
-
The presence of the nine characteristic protons of the tert-butyloxycarbonyl (t-Boc) group, which appear as a prominent singlet peak around 1.4-1.5 ppm.[12]
-
The signals from the ethylene glycol units of the PEG spacer.
-
Changes in the chemical shifts of protons on your target molecule near the conjugation site.
Q4: How do I specifically confirm the formation of the hydrazone bond after deprotection of the t-Boc group?
Hydrazone bond formation can be monitored using UV-Vis Spectroscopy . The resulting hydrazone often has a unique UV absorbance maximum (e.g., ~350 nm) that is not present in the individual reactants (the hydrazide and the aldehyde/ketone).[13][14] This allows for direct, real-time monitoring of the reaction.[13] FTIR Spectroscopy can also be used to identify the characteristic C=N stretching vibration of the hydrazone bond.[15][16]
Q5: What are the expected mass shifts I should look for in my MS analysis?
The expected mass shift depends on the stage of your conjugation.
-
Molecular Weight of this compound: 249.31 g/mol .
-
After initial conjugation (amide bond formation): Expect a mass increase of +231.29 Da (mass of the linker minus H₂O lost during amide bond formation).
-
After t-Boc deprotection: Expect a mass decrease of -100.12 Da from the conjugated product.
-
After hydrazone formation: The mass will increase by the mass of the aldehyde/ketone-containing molecule, minus the mass of H₂O.
Analytical Techniques: A Comparative Overview
The selection of an analytical method depends on the information required, the nature of the target molecule, and available instrumentation.
| Technique | Information Provided | Advantages | Limitations | Primary Application |
| Mass Spectrometry (MS) | Precise molecular weight, degree of PEGylation, confirmation of covalent modification.[1][2][17] | High accuracy and sensitivity; can identify specific conjugation sites via peptide mapping.[1][18] | Heterogeneity of PEGylated products can complicate spectra.[3][4] | Gold standard for confirming successful conjugation. |
| HPLC (RP, SEC, HIC) | Purity, separation of products, quantification, degree of PEGylation.[5][][7] | Robust, reproducible, and excellent for purification and characterization.[5][18] | Does not directly provide structural information or the exact site of conjugation.[18] | Purity assessment and purification of the conjugate. |
| NMR Spectroscopy | Detailed structural information, confirmation of functional groups (t-Boc), conformational changes.[18] | Provides unambiguous structural data for small molecules and peptides. | Generally limited to smaller biomolecules (<30 kDa) due to spectral complexity.[10] | Structural verification for peptide and small molecule conjugates. |
| UV-Vis Spectroscopy | Real-time monitoring of hydrazone bond formation.[13][14] | Simple, non-destructive, allows for kinetic analysis. | Requires the product to have a distinct chromophore from the reactants. | Confirming the final hydrazone ligation step. |
| FTIR Spectroscopy | Detection of specific functional groups and bond formation (e.g., amide, hydrazone).[15][19] | Provides direct evidence of bond formation. | Provides less detailed information than other methods; can be difficult for large molecules.[20] | Orthogonal confirmation of bond formation. |
Troubleshooting Guide
Problem: My mass spectrum shows no mass increase after the reaction.
| Possible Cause | Recommended Solution & Verification | Citations |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive. Use fresh, properly stored reagents (desiccated at -20°C). Prepare solutions immediately before use. | [21] |
| Inappropriate Reaction Buffer | Avoid buffers with primary amines (Tris, glycine) or carboxylates (acetate), as they compete in the reaction. Use MES buffer for the activation step and a phosphate or HEPES buffer for the coupling step. | [21] |
| Hydrolysis of Activated Ester | The NHS-ester intermediate is unstable. Proceed to the coupling step immediately after activation. Work at 4°C to minimize hydrolysis if delays are unavoidable. | [21] |
| Incorrect Reaction pH | For a two-step EDC/NHS reaction, ensure the activation of the carboxyl group is done at pH 4.5-6.0 and the subsequent coupling to the amine is at pH 7.2-8.5. | [21] |
Problem: My HPLC chromatogram shows multiple unexpected peaks.
| Possible Cause | Recommended Solution & Verification | Citations |
| Self-Polymerization of Linker | If using a one-pot method where both a carboxyl and an amine group are present, the linker can react with itself. Switch to a two-step protocol where the carboxyl group is activated first, excess reagents are removed, and then the amine-containing molecule is added. | [21] |
| Heterogeneous Product | The PEGylation reaction may have resulted in molecules with one, two, or more linkers attached. This is common. Use HIC-HPLC or RP-HPLC, which can often resolve species with different degrees of conjugation. | [5][8] |
| Impure Starting Material | Analyze the purity of your target molecule and the this compound linker by HPLC and MS before starting the conjugation. | [4][22] |
Experimental Workflows & Protocols
General Conjugation and Analysis Workflow
The overall process involves the reaction, purification, and subsequent analysis using orthogonal techniques to confirm the structure and purity of the final product.
Caption: General workflow for conjugation, purification, and analysis.
Troubleshooting Logic for Low Conjugation Yield
If you encounter low or no product formation, this decision tree can help diagnose the issue.
Caption: Decision tree for troubleshooting low conjugation yield.[21]
Detailed Experimental Protocols
Protocol 1: Intact Mass Analysis by LC-MS
Objective: To confirm the covalent attachment of the linker and determine the degree of PEGylation by measuring the intact mass of the conjugate.
Methodology:
-
Sample Preparation:
-
Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument like a Q-TOF or Orbitrap is preferred.[17]
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the zero-charge mass of the intact conjugate. Compare this mass to the theoretical mass of the starting material and the expected conjugate.[17][22]
-
Protocol 2: Purity Assessment by RP-HPLC
Objective: To separate the conjugated product from unconjugated starting material and other impurities to assess the reaction's efficiency and product purity.
Methodology:
-
Sample Preparation: Dilute the reaction mixture and an unconjugated control sample in Mobile Phase A to a suitable concentration for UV detection (e.g., 1 mg/mL).[24]
-
Instrumentation:
-
Column: C4 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[24]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[24]
-
Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 30 minutes is a common starting point.[24]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 60-80 °C can improve peak shape for proteins.[24]
-
Detection: Monitor UV absorbance at 280 nm (for proteins) and/or a wavelength specific to your other molecule or chromophore.[5]
-
-
Data Analysis: Compare the chromatogram of the reaction mixture to the unconjugated control. The appearance of a new, typically more retained peak, indicates the formation of the more hydrophobic conjugate. Peak area integration can be used to estimate purity.
Protocol 3: Confirmation of t-Boc Group by ¹H NMR
Objective: To confirm the presence of the t-Boc protecting group on the linker before or after conjugation.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the peptide/small molecule conjugate or the linker itself in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The required concentration is typically >0.5 mM.[10][25][26]
-
Data Acquisition: Record a one-dimensional ¹H NMR spectrum.
-
Data Analysis: Look for a strong singlet peak at approximately 1.4-1.5 ppm . This peak corresponds to the nine equivalent protons of the t-Boc group.[12] Its integration should correspond to 9 protons relative to other signals in the molecule. The absence of this signal after a deprotection step (e.g., using TFA) confirms its successful removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. enovatia.com [enovatia.com]
- 5. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. sciex.com [sciex.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ingenieria-analitica.com [ingenieria-analitica.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. nmr-bio.com [nmr-bio.com]
- 26. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Amino-PEG2-t-Boc-hydrazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the tert-butyloxycarbonyl (Boc) deprotection of Amino-PEG2-t-Boc-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Boc deprotection step critical?
This compound is a heterobifunctional linker containing a reactive primary amine and a Boc-protected hydrazide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The Boc group serves as a stable protecting group for the hydrazide moiety during synthesis and conjugation of the free amine end. The deprotection step is critical as it involves the removal of the Boc group under acidic conditions to expose the reactive hydrazide, which can then be coupled with carbonyl-containing molecules like aldehydes and ketones. Efficient and complete removal of the Boc group is essential for ensuring high purity and yield of the final conjugate.
Q2: What are the most common reasons for incomplete Boc deprotection?
Incomplete deprotection is a frequent issue that can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The reaction may not proceed to completion if the acid concentration (typically Trifluoroacetic Acid - TFA) is too low.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient for complete removal, especially with sterically hindered substrates.
-
Steric Hindrance: The PEG chain can sterically hinder the acid's approach to the Boc-protected group, slowing the reaction rate.
-
Poor Solubility: The chosen solvent must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is common, but its effectiveness can be substrate-dependent.
-
Moisture Contamination: The presence of water can reduce the effective concentration of the acid, leading to incomplete deprotection.
Q3: How can I detect and confirm incomplete deprotection?
Several analytical techniques can be employed to identify and quantify the extent of deprotection:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most definitive methods. Incomplete reactions will show a peak for the starting material alongside the desired product. Mass spectrometry can confirm the presence of the starting material, which will have a mass 100.12 g/mol higher than the fully deprotected product.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides clear evidence by monitoring the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons, which appears around 1.4-1.5 ppm.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to monitor the reaction's progress. The deprotected product is more polar and will typically have a lower Retention Factor (Rf) value than the Boc-protected starting material.
Q4: What are the common side reactions during Boc deprotection, and how can they be identified?
The primary side reaction is alkylation caused by the tert-butyl cation (t-Bu+) generated during the acidic cleavage of the Boc group. This reactive electrophile can alkylate nucleophilic sites on the target molecule. This side product can be identified by LC-MS as an unexpected mass corresponding to the desired product plus 56 Da (the mass of a tert-butyl group).
Q5: What is the purpose of using scavengers in the deprotection reaction?
Scavengers are added to the reaction mixture to "trap" the reactive tert-butyl cation generated during deprotection. By quenching this electrophile, scavengers prevent unwanted side reactions, such as the alkylation of sensitive residues on the molecule. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.
Troubleshooting Guides
Problem: My analytical data (HPLC/LC-MS, ¹H NMR) shows a significant amount of starting material remaining after the reaction.
This is a clear indication of incomplete deprotection. Follow the systematic troubleshooting workflow below.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem: I'm observing unexpected side products, particularly a mass increase of +56 Da.
This observation strongly suggests alkylation of your molecule by the tert-butyl cation.
-
Cause: The tert-butyl cation (t-Bu⁺), a reactive electrophile generated during Boc cleavage, is reacting with nucleophilic sites on your deprotected product.
-
Solution: Incorporate a scavenger into the reaction mixture. Scavengers are compounds that react with and neutralize the tert-butyl cation, preventing it from causing side reactions. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.
Caption: Boc deprotection mechanism and scavenger action.
Data Presentation
Table 1: Comparative Analysis of Common Acidic Reagents for Boc Deprotection This table summarizes typical conditions for various acidic reagents used in Boc deprotection. The optimal choice depends on the substrate's sensitivity and desired reaction rate.
| Reagent | Typical Concentration | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes and Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | Most common and generally effective method. Volatile and easily removed. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | Stronger alternative. Product often precipitates as a solid HCl salt, aiding isolation. |
Table 2: Common Scavengers for Preventing Side Reactions The addition of a scavenger is recommended to minimize alkylation side products.
| Scavenger | Typical Concentration (% v/v) | Function |
| Triisopropylsilane (TIS) | 2.5 - 5% | A very effective carbocation scavenger, reducing it to isobutane. |
| Water | 2.5 - 5% | Acts as a proton source and can quench the tert-butyl cation. |
| Thioanisole | 5% | Protects methionine and other sulfur-containing residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective for protecting cysteine residues. |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol outlines a general and widely used procedure for Boc deprotection.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If side reactions are a concern, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Proceed to either Protocol 3 for TFA salt isolation or Protocol 4 for free amine isolation.
Protocol 2: Alternative Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is useful for substrates requiring stronger acidic conditions or when isolation as a solid hydrochloride salt is preferred.
-
Dissolution: Dissolve the Boc-protected linker in a minimal amount of an appropriate solvent like anhydrous 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor for completion by TLC or LC-MS.
-
Isolation: Upon completion, the product hydrochloride salt often precipitates. Collect the solid by filtration or centrifugation. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
Protocol 3: Work-up Procedure for TFA Salt Isolation
-
Concentration: Concentrate the reaction mixture from Protocol 1 under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Co-evaporation: To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times.
-
Final Product: The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 4: Work-up Procedure for Free Amine Isolation (Neutralization)
-
Concentration: Concentrate the reaction mixture from Protocol 1 under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent (e.g., DCM) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected free amine.
Validation & Comparative
Comparative Guide to Mass Spectrometry Analysis of Modified Proteins: A Focus on Amino-PEG2-t-Boc-hydrazide
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein modifications are critical for understanding disease mechanisms and developing novel therapeutics. Protein carbonylation, an irreversible oxidative modification, is a key biomarker of oxidative stress implicated in numerous pathological conditions. This guide provides a comparative analysis of methodologies for the mass spectrometry-based analysis of carbonylated proteins, with a special focus on the use of Amino-PEG2-t-Boc-hydrazide and its alternatives.
Introduction to Carbonyl-Reactive Probes
The analysis of protein carbonylation by mass spectrometry typically involves a "bottom-up" proteomics strategy. A key step in this workflow is the chemical derivatization of carbonyl groups on proteins to enable their enrichment and subsequent identification. Hydrazide-based chemical probes are widely used for this purpose due to the specific and efficient reaction between the hydrazide moiety and carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1][2]
This compound is a heterobifunctional linker containing a Boc-protected hydrazide group and a terminal amino group, connected by a polyethylene glycol (PEG) spacer. The protected hydrazide allows for controlled reaction with carbonyls after deprotection, while the PEG spacer enhances the water solubility of the labeled protein or peptide. The terminal amino group can be used for further conjugation, for example, with affinity tags or fluorescent dyes.
Comparison of Carbonyl-Reactive Probes
The choice of a carbonyl-reactive probe can significantly impact the outcome of a mass spectrometry experiment. Key performance metrics include labeling efficiency, potential for enrichment, and the effect on peptide ionization and fragmentation during mass spectrometric analysis. Here, we compare this compound (inferred from similar structures) with other commonly used probes.
Hydrazide-Based Probes
A study by Coffey and Gronert (2012) systematically compared the efficiency of five different hydrazide labels in identifying protein carbonyls on acrolein-modified human serum albumin (HSA).[2] The labels included three commercially available biotin hydrazides with different spacer arms and two fatty acid hydrazides. While this study did not directly test this compound, the results for biotin hydrazides with PEG linkers offer valuable insights.
Table 1: Comparison of Labeling Efficiency and MS/MS Identification for Different Hydrazide Probes on Carbonylated HSA [2]
| Probe | Relative Labeling Efficiency (%)* | Total Identified MS/MS Spectra of Labeled Peptides (3 runs) |
| Biotin hydrazide | 33 ± 15 | 105 |
| Biotin-PEO-LC-hydrazide | 67 ± 25 | 99 |
| Biotin-HPDP | 96 ± 40 | 102 |
| Heptanoic acid hydrazide | Not Applicable | 122 |
| 11-aminoundecanoic acid hydrazide | Not Applicable | 134 |
*Relative to 2,4-dinitrophenylhydrazine (DNPH) labeling. **Fatty acid hydrazides lack an affinity tag for quantification by the used assay.
The data indicate that the structure of the linker between the biotin and hydrazide moieties significantly influences the labeling efficiency, with longer, more flexible linkers like that in Biotin-HPDP showing higher efficiency.[2] It can be inferred that PEGylated hydrazides like this compound would exhibit good solubility and potentially high labeling efficiency. The study also found that while labeling efficiency varied, the total number of identified modified peptides was similar among the biotin-based tags, suggesting that other factors like ionization efficiency also play a crucial role.[2] Fatty acid hydrazides, which increase the hydrophobicity of the peptide, led to a slightly higher number of identified MS/MS spectra but do not allow for enrichment.[2]
Aniline-Based Probes
Recent advancements have introduced aniline-based probes as a superior alternative to hydrazide and aminooxy probes for labeling protein carbonyls. A study by Shang et al. (2018) demonstrated that an aniline-derived probe, m-alkynylphenyl aniline (m-APA), exhibits faster reaction kinetics and high chemoselectivity for aldehydes.[3] This is attributed to a nucleophilic catalysis mechanism where a highly reactive protonated aniline Schiff base intermediate is formed.[3]
Table 2: Qualitative Comparison of Hydrazide and Aniline-Based Probes
| Feature | Hydrazide Probes (e.g., this compound, Biotin Hydrazide) | Aniline Probes (e.g., m-APA) |
| Reaction Chemistry | Forms a hydrazone bond with carbonyls. | Forms a Schiff base, which is then reduced to a stable amine linkage. |
| Reaction Kinetics | Generally slower. | Significantly faster.[3] |
| Selectivity | High for carbonyls. | High for carbonyls.[3] |
| Enrichment | Readily incorporated with affinity tags like biotin. | Can be synthesized with clickable tags (e.g., alkyne) for enrichment via click chemistry.[3] |
| MS/MS Performance | Can be influenced by the tag, with some tags aiding ionization.[2] | Reported to be a superior probe for chemical proteomics analysis by LC-MS/MS.[3] |
Alternative Strategies for Glycoproteomics
For the analysis of glycoproteins, hydrazide chemistry is often used to capture glycopeptides after periodate oxidation of their carbohydrate moieties. An alternative and widely used method is lectin affinity chromatography, which utilizes the specific binding of lectins to different sugar structures.
A comparative study on N-glycopeptide enrichment from HepG2 cells showed that while the hydrazide method had a higher enrichment efficiency (76.7%) compared to the lectin enrichment method (54.6%), the lectin method identified significantly more glycoproteins (825 vs. 522) and N-glycosylation sites (1879 vs. 1014). This suggests that for comprehensive glycoproteomic analysis, the two methods can be complementary.[4]
Experimental Workflows and Protocols
A robust and reproducible experimental workflow is crucial for the successful identification and quantification of modified proteins. Below are diagrams and protocols for the analysis of protein carbonylation using hydrazide-based probes.
Workflow for Mass Spectrometry Analysis of Carbonylated Proteins
Caption: Workflow for the identification of carbonylated proteins.
Detailed Experimental Protocol
This protocol is adapted from the work of Coffey and Gronert (2012) for labeling carbonylated proteins with hydrazide reagents.[2]
1. Protein Carbonylation (Optional, for positive control)
-
Prepare a 1 mg/mL solution of a model protein (e.g., Human Serum Albumin) in phosphate-buffered saline (PBS), pH 7.4.
-
Add a carbonylating agent (e.g., acrolein to a final molar ratio of 10:1 with the protein).
-
Incubate at 25°C for 1 hour.
2. Labeling of Carbonylated Proteins
-
Lyophilize the protein sample to dryness using a speed-vac concentrator.
-
Redissolve the protein at a concentration of 2 mg/mL in PBS (pH 7.4) containing 5 mM of the desired hydrazide probe (e.g., this compound after deprotection, or biotin hydrazide).
-
Incubate the mixture at room temperature for 2 hours with gentle shaking.
-
To stabilize the formed hydrazone bond, cool the sample to 0°C and add an equal volume of 30 mM sodium cyanoborohydride in PBS. Incubate for 1 hour on ice.
3. Sample Cleanup and Digestion
-
Remove excess labeling reagent and sodium cyanoborohydride by dialysis against PBS or using a desalting column.
-
Denature the labeled proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate free cysteine residues with 50 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
4. Enrichment of Labeled Peptides (for tagged probes)
-
For biotinylated peptides, use streptavidin-coated magnetic beads or agarose resin for enrichment according to the manufacturer's instructions.
-
Briefly, incubate the digested peptide mixture with the streptavidin resin for 1-2 hours at room temperature.
-
Wash the resin extensively with PBS and then with water to remove non-specifically bound peptides.
-
Elute the bound peptides using a solution containing 80% acetonitrile and 0.1% formic acid.
5. LC-MS/MS Analysis
-
Lyophilize the enriched peptides and resuspend in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Use a data-dependent acquisition method to select the most abundant precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
6. Data Analysis
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine like MaxQuant, Mascot, or Sequest.
-
Specify the mass of the hydrazide probe adduct on relevant amino acids (e.g., lysine, arginine, proline, threonine) as a variable modification.
-
For quantitative analysis using methods like iTRAQ, follow the specific data processing workflow for the chosen method.[5]
Conclusion
The selection of a chemical probe for the mass spectrometry analysis of modified proteins is a critical decision that affects the sensitivity and scope of the study. For the analysis of protein carbonylation, this compound and other PEGylated hydrazide reagents are effective tools that benefit from high water solubility and the potential for high labeling efficiency. However, researchers should consider the entire experimental workflow, as factors beyond labeling, such as enrichment strategies and the ionization properties of the tagged peptides, play a significant role in the overall success of the analysis.[2] For applications requiring faster kinetics, aniline-based probes present a promising alternative.[3] By carefully selecting the appropriate probe and optimizing the analytical workflow, researchers can achieve sensitive and comprehensive identification and quantification of protein carbonylation, paving the way for new insights into the role of oxidative stress in health and disease.
References
- 1. apexbt.com [apexbt.com]
- 2. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein labeling by iTRAQ: a new tool for quantitative mass spectrometry in proteome research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amino-PEG2-t-Boc-hydrazide and Other PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of Amino-PEG2-t-Boc-hydrazide, a short-chain PEG linker, with other PEG linkers of varying lengths, supported by experimental data to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length, composition, and flexibility of the linker directly impact several key parameters that determine the overall efficacy of the PROTAC, including:
-
Ternary Complex Formation and Stability: An optimal linker length is essential for bringing the target protein and the E3 ligase into the correct proximity and orientation to facilitate ubiquitination. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive complex.[2]
-
Degradation Efficacy (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein degradation. This is often quantified by the DC50 (the concentration of the PROTAC required to achieve 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[3]
-
Physicochemical Properties: PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules, which are often large and can have poor pharmacokinetic profiles.[4]
Comparing this compound with Other PEG Linkers
This compound is a heterobifunctional linker containing a two-unit PEG chain. The terminal amino group and the Boc-protected hydrazide provide reactive handles for conjugation to the target-binding and E3 ligase-binding moieties of a PROTAC. Its short, flexible nature makes it an attractive option for PROTAC design.
To understand its performance relative to other PEG linkers, we can examine structure-activity relationship (SAR) studies where the length of the PEG linker is systematically varied.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation potency.
Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [1][5]
| PROTAC (Illustrative) | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | No PEG linker | BRD4 | CRBN | H661 | < 0.5 | > 90 |
| PROTAC B | 1 PEG unit | BRD4 | CRBN | H661 | > 5000 | ~50 |
| PROTAC C (similar to this compound) | 2 PEG units | BRD4 | CRBN | H661 | > 5000 | Not Reported |
| PROTAC D | 4 PEG units | BRD4 | CRBN | H661 | < 500 | > 90 |
| PROTAC E | 5 PEG units | BRD4 | CRBN | H661 | < 500 | > 90 |
Data in this table is compiled from a study where experimental conditions were consistent across the tested PROTACs. This data highlights that for BRD4 degradation via CRBN recruitment, very short (no PEG) and longer (4-5 PEG units) linkers were effective, while intermediate lengths (1-2 PEG units) were detrimental.
Table 2: General Impact of Linker Length on PROTAC Efficacy for Various Targets [6][7]
| Target Protein | E3 Ligase | Linker Length | Degradation Outcome |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG | Less potent |
| Estrogen Receptor α (ERα) | VHL | 16-atom PEG | More potent |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | No degradation |
| TANK-binding kinase 1 (TBK1) | VHL | 12-29 atoms | Submicromolar degradation |
| Bruton's tyrosine kinase (BTK) | CRBN | < 4 PEG units | Impaired binding affinity |
| Bruton's tyrosine kinase (BTK) | CRBN | ≥ 4 PEG units | Maintained binding affinity |
This table summarizes findings from multiple studies, indicating that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.
Synthesis of PROTACs using this compound
A general synthetic strategy involves the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand.
-
Coupling of the first ligand: The carboxylic acid of either the E3 ligase ligand or the target protein ligand is activated (e.g., with HATU) and reacted with the free amino group of this compound.
-
Boc deprotection: The Boc protecting group on the hydrazide is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free hydrazide.
-
Coupling of the second ligand: The newly exposed hydrazide is then coupled to a carbonyl group (aldehyde or ketone) on the second ligand to form a hydrazone bond. Alternatively, the hydrazide can be activated for coupling to an amine.
Western Blot for Protein Degradation Assessment
Western blotting is the standard method for quantifying the degradation of a target protein.
-
Cell Treatment: Culture cells expressing the target protein and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.[8]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.[9]
-
Surface Plasmon Resonance (SPR): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the other protein (the target) is then flowed over the chip to measure the binding kinetics and affinity of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding events, providing thermodynamic parameters of the binary and ternary complex formations.
-
NanoBRET™/FRET-based assays: These are cell-based assays that measure the proximity of the target protein and the E3 ligase inside living cells upon treatment with a PROTAC.[9]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Development: Alternatives to Amino-PEG2-t-Boc-hydrazide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic index of Antibody-Drug Conjugates (ADCs). The linker, the molecular bridge between the monoclonal antibody and the potent cytotoxic payload, dictates the stability of the ADC in circulation and the mechanism of payload release at the tumor site.[1][2] While hydrazone-based linkers, such as those derived from Amino-PEG2-t-Boc-hydrazide, represent an early and important class of pH-sensitive linkers, the field has evolved to overcome their limitations, primarily their potential for premature drug release in systemic circulation.[3][4] This guide provides a comprehensive comparison of viable alternatives, focusing on their performance, supported by experimental data, and detailing the methodologies for their evaluation.
The Evolving Landscape of ADC Linkers: Beyond Hydrazones
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these strategies is a pivotal design consideration, impacting the ADC's mechanism of action, potency, and safety profile.[2][4]
Cleavable Linkers are designed to be stable in the bloodstream but are selectively cleaved by specific triggers within the tumor microenvironment or inside cancer cells.[5] This targeted release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[5][6] Alternatives to hydrazone linkers fall into several classes based on their cleavage mechanism.
Non-Cleavable Linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[5] This approach generally results in higher plasma stability and a wider therapeutic window due to reduced off-target toxicity.[7] However, the bystander effect of ADCs with non-cleavable linkers is typically limited as the released payload is often charged and cannot efficiently cross cell membranes.[6][8]
Comparative Performance of Linker Technologies
The selection of a linker technology has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | Representative Linker Example | ADC Model | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| pH-Sensitive | Acid Hydrolysis | Hydrazone | Auristatin E ADC | Human | 2.6 days | [] |
| Acid Hydrolysis | Silyl Ether | MMAE Conjugate | Human | > 7 days | ||
| Enzymatically Cleavable | Protease (Cathepsin B) | Valine-Citrulline (Val-Cit) | Generic | Human | ~230 days | [] |
| Protease (Cathepsin B) | Glutamic acid-Valine-Citrulline (EVCit) | Generic | Human & Mouse | No significant degradation in 28 days | ||
| Glycosidase (β-Glucuronidase) | β-Glucuronide | MMAF Conjugate | Rat | 81 days (extrapolated) | [10][11] | |
| Sulfatase | Aryl Sulfate | Generic | Mouse & Human | Stable for >7 days | ||
| Reducible | Glutathione | Disulfide (SPDB) | DM4 Conjugate | Mouse | Intermediate stability (tunable by steric hindrance) | [12] |
| Non-Cleavable | Antibody Degradation | Thioether (SMCC) | DM1 Conjugate (Kadcyla®) | Human | Generally longer half-life compared to cleavable linkers | [2][7] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC Model (Antibody-Payload) | Cell Line | IC50 (pM) | Reference |
| Enzymatically Cleavable (Dipeptide) | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 92 | [1] |
| Enzymatically Cleavable (Sulfatase) | Trastuzumab-Sulfatase linker-MMAE | SK-BR-3 (HER2+) | 61 | |
| Non-Cleavable | Trastuzumab-Non-cleavable linker-MMAE | SK-BR-3 (HER2+) | 609 | [1] |
| Enzymatically Cleavable (T-DXd) | Trastuzumab deruxtecan | SK-BR-3 (HER2+) | 1.6 nM (as ADC) | [6] |
| Non-Cleavable (T-DM1) | Trastuzumab emtansine | SK-BR-3 (HER2+) | 0.2 nM (as ADC) | [6] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and direct comparisons across different studies should be made with caution.
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | ADC Construct | Tumor Model | Key Efficacy Outcome | Reference |
| Cleavable (Val-Cit) | Anti-CD30-vc-MMAE | Karpas 299 (Lymphoma) | Complete tumor regression at 1 mg/kg | [8] |
| Non-Cleavable (Thioether) | Anti-CD30-SMCC-DM1 | Karpas 299 (Lymphoma) | Significant tumor growth delay at 3 mg/kg | [8] |
| Cleavable (Disulfide) | huC242-SPDB-DM4 | Colon Cancer Xenograft | Superior efficacy compared to non-cleavable counterpart | [12][13] |
| Non-Cleavable (Thioether) | huC242-SMCC-DM1 | Colon Cancer Xenograft | Less efficacious than disulfide-linked ADC | [13] |
The Role of Hydrophilicity and PEGylation
The physicochemical properties of the linker, particularly its hydrophilicity, play a crucial role in the overall performance of an ADC.[14] Hydrophobic payloads can lead to ADC aggregation, which can compromise stability, reduce efficacy, and increase immunogenicity.[15] Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) chains or charged groups like sulfonates, can mitigate these issues.[10][15]
Key Advantages of Hydrophilic Linkers:
-
Reduced Aggregation: Hydrophilic linkers significantly decrease the tendency of ADCs to aggregate, even at higher drug-to-antibody ratios (DARs).[15][16]
-
Improved Pharmacokinetics: By increasing solubility and reducing aggregation, hydrophilic linkers can lead to a longer circulation half-life and increased drug exposure at the tumor site.[15][]
-
Enabling Higher Drug Loading: The use of hydrophilic linkers can allow for higher DARs without negatively impacting the ADC's stability and pharmacokinetic properties.[15]
The length of the PEG chain in a linker can also be optimized to balance hydrophilicity, stability, and cytotoxic potential.[11][18]
Visualizing Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 18. mdpi.com [mdpi.com]
Stability Showdown: Hydrazone Linkers from Amino-PEG2-t-Boc-hydrazide Versus Other Cleavable Chemistries in Drug Conjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a cornerstone in the design of effective targeted therapeutics, such as antibody-drug conjugates (ADCs). The linker's stability profile directly dictates the safety and efficacy of the conjugate, requiring a delicate balance between robust stability in systemic circulation and efficient cleavage at the target site. Among the arsenal of cleavable linkers, the pH-sensitive hydrazone bond has garnered significant attention. This guide provides an objective, data-driven comparison of the stability of hydrazone linkers, particularly those derived from Amino-PEG2-t-Boc-hydrazide, against other prevalent cleavable linkers, including disulfides and peptide-based linkers.
Hydrazone linkers formed from this compound are, upon deprotection of the t-Boc group, a type of acylhydrazone. Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to simple alkylhydrazones, while still retaining their lability at lower pH.[1] This enhanced stability at physiological pH (~7.4) is a critical advantage, minimizing premature drug release in the bloodstream and reducing the potential for off-target toxicity.[1][2] The polyethylene glycol (PEG) component of the linker further enhances the aqueous solubility and can improve the pharmacokinetic profile of the conjugate.
Quantitative Comparison of Cleavable Linker Stability
The stability of a linker is typically assessed by its half-life (t½) under various conditions, such as in plasma and at different pH values, simulating physiological and endosomal/lysosomal environments. The following tables summarize quantitative data on the stability of different cleavable linkers. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, conjugate structure, and analytical methodologies.[3][4]
Table 1: In Vitro Stability of Hydrazone Linkers at Different pH Values
| Hydrazone Type | Precursors | pH | Half-life (t½) | Reference(s) |
| Acylhydrazone | 4-(4-acetylphenoxy)butanoic acid & acyl hydrazide | 7.4 | > 24 hours (6% hydrolysis) | [5] |
| Acylhydrazone | Aromatic aldehyde & acyl hydrazide | 7.4 | > 72 hours | [6] |
| Acylhydrazone | Aromatic aldehyde & acyl hydrazide | 5.5 | Not attained after 48 hours | [6] |
| Alkylhydrazone | Aliphatic aldehyde & acyl hydrazide | 7.4 | 20 - 150 minutes | [6] |
| Alkylhydrazone | Aliphatic aldehyde & acyl hydrazide | 5.5 | < 2 minutes | [6] |
Table 2: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | ADC Model/Matrix | Stability Metric (Half-life, t½) | Reference(s) |
| Hydrazone | Generic Hydrazone Linker in Human Plasma | ~2-3 days | [3] |
| Phenylketone-derived Hydrazone in Human/Mouse Plasma | ~2 days | [7] | |
| Hydrazone Linker in Human Plasma | 183 hours (at pH 7) | [][9] | |
| Disulfide | Disulfide Linker in Human Plasma | Variable (highly dependent on steric hindrance) | [10] |
| Peptide (Val-Cit) | Val-Cit Linker in Human Plasma | ~230 days | [11] |
| Val-Cit Linker in Mouse Plasma | ~80 hours | [11] | |
| Carbonate (acid-labile) | Carbonate Linker in Human Serum | ~36 hours | [7][11] |
| Silyl ether (acid-labile) | Silyl ether Linker in Human Plasma | > 7 days | [7] |
Mechanisms of Cleavage and Experimental Workflows
The distinct cleavage mechanisms of these linkers are fundamental to their application in targeted drug delivery.
Experimental Protocols
Robust and standardized experimental protocols are essential for the accurate assessment and comparison of linker stability.
Protocol 1: HPLC-Based pH-Dependent Stability Assay
Objective: To determine the hydrolytic stability of a hydrazone-linked conjugate at different pH values.
Materials:
-
Hydrazone-linked conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), HPLC grade
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Prepare a stock solution of the hydrazone-linked conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution to a final concentration of 1 mg/mL in pre-warmed (37°C) pH 7.4 PBS and pH 5.5 acetate buffer.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by diluting the aliquot with a cold mobile phase or by adding a suitable quenching agent.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate the intact conjugate from the cleaved products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at a wavelength where the conjugate has a strong chromophore.
-
-
Data Analysis: Integrate the peak area of the intact conjugate at each time point. Plot the percentage of the remaining intact conjugate against time and calculate the half-life (t½) at each pH.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.[4]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for free payload quantification
-
ELISA plates and reagents for intact ADC and total antibody quantification
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma at 37°C. A control sample of the ADC in PBS should be run in parallel.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.[2]
-
Sample Analysis:
-
Free Payload Quantification (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.
-
-
Intact ADC and Total Antibody Quantification (ELISA):
-
Use a sandwich ELISA format to capture the ADC.
-
For total antibody, use an anti-human IgG detection antibody.
-
For intact ADC, use an anti-payload antibody for detection.
-
Calculate the concentration of intact ADC and total antibody from a standard curve.
-
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[6]
Conclusion
The choice of a cleavable linker is a critical parameter in the design of successful drug conjugates. Hydrazone linkers, particularly acylhydrazones derived from reagents like this compound, offer the significant advantage of pH-dependent drug release. The enhanced stability of acylhydrazones at physiological pH compared to simple hydrazones makes them a compelling option for minimizing premature payload release and associated off-target toxicities. While peptide-based linkers like Val-Cit demonstrate superior plasma stability, the tunable nature of hydrazone chemistry allows for the rational design of linkers with optimized cleavage kinetics for specific therapeutic applications. The experimental protocols and comparative data presented in this guide provide a framework for the informed selection and evaluation of cleavable linkers in the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Stability Showdown: A Comparative Guide to Amino-PEG2-t-Boc-hydrazide Conjugate Stability
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). The Amino-PEG2-t-Boc-hydrazide linker, once the Boc-protecting group is removed to form a hydrazone linkage with a payload, offers a pH-sensitive cleavage mechanism. This guide provides an objective comparison of the in vitro and in vivo stability of conjugates formed using this type of linker against other common alternatives, supported by experimental data and detailed methodologies.
Hydrazone linkers are designed to remain stable at the physiological pH of the bloodstream (approximately 7.4) but to undergo hydrolysis in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target cells.[1] This pH-dependent cleavage is crucial for the site-specific release of therapeutic payloads, which can minimize off-target toxicity and enhance therapeutic efficacy.[1] However, the stability of the hydrazone bond can be influenced by its specific chemical structure.[2]
Comparative In Vitro Stability of Hydrazone Conjugates
The in vitro stability of linkers is a key predictor of their in vivo performance. Plasma stability assays are commonly employed to evaluate the susceptibility of a linker to premature cleavage in a simulated physiological environment.
The structure of the carbonyl and hydrazine precursors significantly impacts the stability of the resulting hydrazone bond.[3] For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[2] The inclusion of a polyethylene glycol (PEG) spacer, such as in the this compound linker, can enhance the hydrophilicity and potentially influence the stability of the conjugate.[4][5]
Below is a summary of the in vitro stability of different PEG-hydrazone conjugates at physiological and acidic pH.
| Linker Type | Conjugate | pH | Half-life (t½) | Reference(s) |
| Aliphatic Hydrazone-PEG | mPEG-HZ-PE (EMCH) | 7.4 | 120 min | [6] |
| 5.5 | < 2 min | [6] | ||
| Aliphatic Hydrazone-PEG | mPEG-HZ-PE (MPBH) | 7.4 | 90 min | [6] |
| 5.5 | < 2 min | [6] | ||
| Aliphatic Hydrazone-PEG | mPEG-HZ-PE (AMBH) | 7.4 | 150 min | [6] |
| 5.5 | < 2 min | [6] | ||
| Aromatic Hydrazone-PEG | mPEG-HZ-PE | 7.4 | > 72 h | [6] |
| 5.5 | > 48 h | [6] |
Comparative In Vivo Stability of Cleavable Linkers
| Linker Class | Example Conjugate | Animal Model | Key Stability Findings | Reference(s) |
| Hydrazone | General | - | Can have shorter in vivo half-lives, prone to premature drug release. | [2] |
| Disulfide | Trastuzumab-DM1 (hindered) | Mouse | ~9 days | [1] |
| Trastuzumab-SG3231 (unhindered) | Mouse | ~2-3 days | [1] | |
| Peptide (Val-Cit) | cAC10-Val-Cit-MMAE | Mouse | ~6.0 days | [1] |
| cAC10-Val-Cit-MMAE | Cynomolgus Monkey | ~9.6 days | [1] | |
| Silyl Ether (acid-cleavable) | - | - | Half-life of >7 days in human plasma, showing significant improvement over traditional acid-cleavable linkers. | [7] |
| Tandem-Cleavage (Glucuronide-dipeptide) | CD79b-MMAE | Rat | Excellent plasma stability with no detectable payload loss over 7 days in rat serum. | [8][9] |
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a conjugate in plasma by monitoring the amount of intact conjugate or released payload over time.
Materials:
-
Test conjugate
-
Control conjugate (with a known stable linker)
-
Plasma from a relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Incubation: Dilute the test and control conjugates to a final concentration in both plasma and PBS (as a control for non-enzymatic degradation). Incubate the samples at 37°C.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[2]
-
Sample Preparation:
-
For LC-MS/MS analysis of the free payload, precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.[2]
-
For ELISA-based quantification of the intact conjugate, use an antigen-coated plate to capture the conjugate from the plasma samples.[2]
-
-
Analysis:
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of the released payload over time to calculate the half-life (t½) of the conjugate in plasma.[2]
In Vivo Stability Assessment
Objective: To evaluate the stability of a conjugate in a preclinical animal model.
Animal Model: Select an appropriate animal model (e.g., mice, rats).[2]
Procedure:
-
Dosing: Administer the conjugate intravenously to the animals at a predetermined dose.[2]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours).[2]
-
Plasma Processing: Process the blood samples to obtain plasma.
-
Bioanalytical Assays:
-
Pharmacokinetic Analysis: Analyze the data to determine the pharmacokinetic parameters for the total antibody, intact conjugate, and free payload, including the in vivo half-life of the linker.[1]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to Conjugation Site Validation: Amino-PEG2-t-Boc-hydrazide vs. Aminooxy-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the precise and stable attachment of a payload to a biomolecule is paramount. The choice of linker chemistry not only dictates the stability and homogeneity of the resulting conjugate but also significantly influences its pharmacokinetic profile and therapeutic efficacy. This guide provides an objective comparison of two prominent carbonyl-reactive conjugation strategies: the hydrazone linkage formed by Amino-PEG2-t-Boc-hydrazide and the oxime linkage formed by aminooxy-PEG linkers. We present supporting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific applications.
Performance Comparison of Conjugation Chemistries
The selection of a conjugation strategy is a critical decision influenced by the desired stability of the linkage under various physiological conditions. The primary difference between hydrazone and oxime linkages lies in their hydrolytic stability.
Quantitative Comparison of Hydrazone and Oxime Bond Stability
The stability of a covalent bond within a bioconjugate is crucial for its performance. The following table summarizes the hydrolytic stability of hydrazone and oxime bonds, highlighting the significantly greater stability of the oxime linkage.
| Feature | Hydrazone Linkage (from Hydrazide) | Oxime Linkage (from Aminooxy) | Reference(s) |
| Relative Hydrolytic Stability | Moderate to Low | High | [1][2][3] |
| pH Sensitivity | Labile, particularly in acidic conditions (pH < 6) | Highly stable across a broad pH range | [1][4][5] |
| Rate of Hydrolysis | Significantly faster than oximes | Rate constant for hydrolysis is ~1000-fold lower than simple hydrazones | [1][2] |
| Half-life (t½) at pH 7.0 | ~2 hours (acetylhydrazone) | ~25 days | [2][3][4] |
| Half-life (t½) at pH 5.0 | ~2 hours (acetylhydrazone) | ~25 days | [4] |
This difference in stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen atom in the hydrazone linkage. This reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial step in hydrolysis.[2][3]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis, purification, and validation of bioconjugates. Below are representative protocols for conjugation using this compound and a comparable aminooxy-PEG linker.
Protocol 1: Conjugation Site Validation using this compound
This protocol outlines the steps for generating a hydrazone linkage between a biomolecule containing an aldehyde or ketone group and this compound, followed by validation of the conjugation site.
Materials:
-
Aldehyde/ketone-modified protein (e.g., an antibody with oxidized glycans)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching solution: 1 M Glycine
-
Dialysis or size-exclusion chromatography (SEC) system
-
LC-MS system for intact mass analysis and peptide mapping
-
Trypsin (sequencing grade)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor deprotection by TLC or mass spectrometry.
-
Remove the solvent and TFA under vacuum to yield the deprotected hydrazide-PEG-amine.
-
-
Hydrazone Ligation Reaction:
-
Dissolve the aldehyde-containing protein in Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of the deprotected hydrazide-PEG-amine.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using dialysis or SEC to remove excess linker and byproducts.
-
-
Intact Mass Analysis:
-
Analyze the purified conjugate by LC-MS to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.
-
-
Peptide Mapping for Conjugation Site Validation:
-
Reduction and Alkylation: Reduce the conjugate with DTT and alkylate with IAA.
-
Tryptic Digestion: Digest the reduced and alkylated conjugate with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the peptide fragments by LC-MS/MS.
-
Data Analysis: Identify the peptide fragments containing the hydrazide-PEG linker by searching for the corresponding mass shift. The specific lysine or other modified residue will confirm the site of conjugation.
-
Protocol 2: Comparative Conjugation using an Aminooxy-PEG Linker
This protocol provides a comparative method using an aminooxy-PEG linker to form a more stable oxime bond.
Materials:
-
Aldehyde/ketone-modified protein
-
Aminooxy-PEG linker (e.g., t-Boc-Aminooxy-PEG-amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Purification and analysis reagents as in Protocol 1
Procedure:
-
Boc Deprotection (if applicable):
-
Follow the same deprotection procedure as in Protocol 1.
-
-
Oxime Ligation Reaction:
-
Dissolve the aldehyde-containing protein in Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of the deprotected aminooxy-PEG linker.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification and Validation:
-
Follow the same purification and validation steps (Intact Mass Analysis and Peptide Mapping) as described in Protocol 1 to determine the DAR and identify the conjugation site.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the experimental workflows for validating conjugation sites using hydrazide and aminooxy linkers.
Caption: Workflow for conjugation site validation using this compound.
Caption: Comparative workflow using an Aminooxy-PEG linker for more stable oxime bond formation.
Conclusion
The validation of the conjugation site is a critical quality attribute for any bioconjugate. While both this compound and aminooxy-PEG linkers provide effective means for carbonyl-reactive conjugation, the choice between them hinges on the desired stability of the final product. For applications requiring high stability and a long circulatory half-life, the oxime linkage formed from aminooxy linkers is the superior choice. Conversely, the pH-sensitive nature of the hydrazone bond can be strategically employed for applications where controlled, environmentally-triggered payload release is desired. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to make informed decisions and effectively validate their conjugation strategies.
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's success is the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length. This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC performance, supported by experimental data from seminal studies.
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length and composition of the linker directly impact several key parameters that determine the overall efficacy of the PROTAC. An optimal linker length is essential for bringing the target protein and the E3 ligase into the correct proximity and orientation to facilitate ubiquitination.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker might result in a non-productive complex.[1]
Comparative Analysis of PEG Linker Length on PROTAC Performance
The ideal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Empirical testing is crucial to determine the optimal linker for each new PROTAC system. The following sections present quantitative data from key studies that systematically investigated the impact of linker length on the degradation of different target proteins.
Estrogen Receptor α (ERα) Degraders
A study by Cyrus et al. investigated the impact of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer. They synthesized a series of PROTACs with varying alkane chain lengths and found a distinct relationship between linker length and degradation efficacy.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation Efficacy |
| 11 | 9 | Moderate |
| 12 | 12 | High |
| 13 | 16 | Very High (Optimal) |
| 14 | 19 | Moderate |
| 15 | 21 | Low |
Data sourced from Cyrus et al., Molecular BioSystems, 2011.[2]
The results indicated that a 16-atom linker was optimal for ERα degradation, with both shorter and longer linkers showing reduced efficacy.[2] This highlights the existence of a specific "sweet spot" for linker length in this particular PROTAC system.
Bruton's Tyrosine Kinase (BTK) Degraders
Zorba and colleagues explored the effect of PEG linker length on the degradation of Bruton's Tyrosine Kinase (BTK), a crucial target in B-cell malignancies. Their study involved a library of 11 PROTACs with varying PEG linker lengths that engaged BTK and the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | Number of PEG Units | BTK Degradation (DC50 in Ramos cells) |
| 1-5 | 2-3 | > 5000 nM (Reduced degradation) |
| 6-11 | 4-12 | < 500 nM (Potent degradation) |
Data sourced from Zorba et al., PNAS, 2018.[3][4]
The study revealed that longer PEG linkers (≥ 4 PEG units) were significantly more effective at inducing BTK degradation, with DC50 values in the low nanomolar range.[3][4] This suggests that for the BTK-CRBN system, longer linkers are necessary to alleviate steric clashes and promote the formation of a productive ternary complex.[3]
Bromodomain-containing protein 4 (BRD4) Degraders
The degradation of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins, has been extensively studied in the context of PROTAC development. A clear structure-activity relationship has been observed with varying PEG linker lengths.
| PROTAC Linker | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PEG2 | BRD4 | CRBN | MV4-11 | >1000 | <50 |
| PEG3 | BRD4 | CRBN | MV4-11 | ~100 | ~80 |
| PEG4 | BRD4 | CRBN | MV4-11 | <10 | >95 |
| PEG5 | BRD4 | CRBN | MV4-11 | <10 | >95 |
Data compiled from studies on BRD4-targeting PROTACs.[5]
For BRD4-targeting PROTACs recruiting CRBN, a PEG4 linker was found to be optimal, providing the best balance of potency and efficacy.[5] Shorter linkers like PEG2 were significantly less effective, demonstrating the critical need for sufficient linker length to bridge BRD4 and CRBN effectively.[5]
EGFR and HER2 Degraders
A study by Burslem and colleagues on lapatinib-based PROTACs demonstrated that subtle changes in linker length can impart selectivity for protein degradation. Their initial PROTAC was designed to degrade both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
| Linker Modification | Target Protein | Degradation Outcome |
| Base Linker | EGFR & HER2 | Degrades both proteins |
| Extension by a single ethylene glycol unit | EGFR | Selectively degrades EGFR |
| Extension by a single ethylene glycol unit | HER2 | Degradation is abolished |
Data sourced from Burslem et al., Journal of Medicinal Chemistry, 2018.
By extending the linker by just one ethylene glycol unit, the resulting PROTAC selectively degraded EGFR while sparing HER2. This remarkable finding underscores the profound impact of linker length on modulating the geometry of the ternary complex to achieve degradation selectivity, even between highly homologous proteins.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental methods. The following are detailed protocols for key assays.
Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5][6]
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values from a dose-response curve.[4]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Perform immunoprecipitation using an antibody against the target protein to isolate it from the cell lysate.
-
Western Blot Analysis: Elute the captured proteins and analyze them via Western blot, probing with an antibody against ubiquitin. A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique used to measure the formation and stability of the ternary complex.
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[4]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD). Then, inject the target protein alone to confirm minimal non-specific binding.[4]
-
Ternary Complex Formation: Inject a solution containing both the PROTAC and the target protein over the immobilized E3 ligase. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation. The cooperativity of the complex can also be calculated, which is a measure of how the binding of one component influences the binding of the other.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC efficacy.
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The case studies presented in this guide clearly demonstrate that the optimal linker length is not a universal constant but must be empirically determined for each specific target protein and E3 ligase combination. A systematic approach to varying linker length, coupled with robust experimental validation, is essential for the development of next-generation protein degraders with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Amino-PEG2-t-Boc-hydrazide
For researchers, scientists, and professionals in the field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Amino-PEG2-t-Boc-hydrazide, a bifunctional linker commonly utilized in bioconjugation and pharmaceutical research. Adherence to these guidelines is critical for mitigating risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given the nature of similar chemical compounds, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation. The following personal protective equipment should be worn when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To minimize inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as chemical waste. Do not dispose of this chemical in the regular trash or down the drain.
-
Waste Collection :
-
Collect all waste this compound, including any unused solid material and solutions, in a designated, chemically compatible, and leak-proof container.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Contaminated Materials :
-
Any materials that have come into contact with the chemical, such as pipette tips, gloves, and weighing papers, should also be placed in the designated hazardous waste container.
-
-
Empty Container Decontamination :
-
The original container of this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Crucially, the rinsate from all three rinses must be collected and treated as hazardous waste by adding it to your designated "this compound" waste container.[1]
-
-
Final Disposal :
-
The sealed and properly labeled hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2] This ensures the waste is managed in accordance with all local, state, and federal regulations.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations based on procedures for similar chemical compounds. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and compliant information.
References
Personal protective equipment for handling Amino-PEG2-t-Boc-hydrazide
For Research Use Only. Not for human or veterinary use. [1]
Chemical and Physical Properties
Amino-PEG2-t-Boc-hydrazide is a PEG derivative containing a reactive amino group and a Boc-protected hydrazide.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[2]
| Property | Value | Reference |
| Chemical Formula | C12H25N3O5 | [1][3] |
| Molecular Weight | 291.35 g/mol | [1][3] |
| CAS Number | 2100306-60-1 | [1][3] |
| Purity | ≥95% | [1][3] |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | Soluble in aqueous media, DMSO, and DMF | [2][4] |
Personal Protective Equipment (PPE)
Given the potential hazards associated with hydrazide compounds, which can be toxic, irritant, and potentially carcinogenic, a stringent PPE protocol is mandatory.[5]
| Body Part | Required PPE | Material/Standard |
| Hands | Chemical-resistant gloves (double-gloving is recommended) | Nitrile or Neoprene |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1-compliant |
| Body | Flame-resistant lab coat | 100% cotton or other flame-resistant material |
| Respiratory | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of inhalation. | N95 or higher, depending on exposure assessment |
Operational Plan: Step-by-Step Handling Protocol
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and reaction setup, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.
3.2. Receiving and Storage
-
Short-term storage: Upon receipt, store the compound in a dry, dark place at 0-4°C for short-term use (days to weeks).[1]
-
Long-term storage: For long-term storage (months to years), it is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[4][6][7]
-
Before use, allow the container to warm to room temperature before opening to prevent condensation.[4][6]
3.3. Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the chemical fume hood. Avoid creating dust.
-
Dissolving: Dissolve the compound in a suitable solvent such as DMSO or DMF to create a stock solution.[8]
-
Reactions: The amino group can react with carboxylic acids and activated esters, while the Boc-protected hydrazide can be deprotected under mild acidic conditions to react with carbonyl groups.[1][2] All reactions should be conducted in the fume hood.
3.4. Accidental Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Disposal Plan
Hydrazide compounds are considered hazardous waste and must be disposed of accordingly. Do not pour down the drain. [11]
-
Waste Collection: Collect all waste containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Decontamination: Small spills within the fume hood can be neutralized. Dilute aqueous hydrazine solutions can be treated with an oxidizer like sodium hypochlorite or calcium hypochlorite solution.[9][12] However, this should only be performed by trained personnel.
-
Final Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[12][13]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2100306-60-1 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 2100306-60-1 | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. fishersci.com [fishersci.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Hydrazine (HSG 56, 1991) [inchem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
